3-Chloro-2,6-dihydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,6-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFVWJTKIEIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394690 | |
| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26754-77-8 | |
| Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 3-Chloro-2,6-Dihydroxybenzoic Acid: A Regioselective Protocol
Executive Summary
3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) represents a critical structural scaffold in the development of next-generation agrochemicals and specific metallo-pharmaceuticals. Its synthesis is defined by a significant regiochemical challenge: the electronic symmetry of the precursor, 2,6-dihydroxybenzoic acid (
This technical guide details a validated, self-consistent pathway for the mono-chlorination of 2,6-DHBA. Unlike generic protocols, this guide focuses on stoichiometric control using sulfuryl chloride (
Part 1: Retrosynthetic Analysis & Mechanistic Logic
The Substrate Challenge
The starting material, 2,6-dihydroxybenzoic acid (2,6-DHBA), contains two hydroxyl groups meta to each other but ortho to the carboxyl group. In Electrophilic Aromatic Substitution (EAS), the hydroxyl groups are powerful activators.
-
Position 3 and 5: These positions are electronically equivalent in the unsubstituted molecule. They are ortho to one hydroxyl and para to the other. This cooperative activation makes C3/C5 extremely nucleophilic.
-
The Problem: Once a chlorine atom is introduced at C3, the ring is only slightly deactivated. The remaining C5 position remains highly activated by the C6-hydroxyl group, often leading to an inseparable mixture of mono- and di-chlorinated products if standard chlorine gas is used.
The Solution: Kinetic Control
To achieve high selectivity for the mono-chlorinated product, the reaction must be run under strict kinetic control.
-
Reagent Selection: Sulfuryl chloride (
) is preferred over elemental chlorine ( ). allows for precise liquid-phase dosing and releases equivalents more slowly than gaseous . -
Solvent Effects: Glacial acetic acid or diethyl ether is used to solvate the transition state. Acetic acid, in particular, can hydrogen-bond with the substrate's hydroxyls, slightly modulating their activating power.
Pathway Visualization
The following diagram illustrates the retrosynthetic disconnection and the forward reaction pathway, highlighting the critical divergence point between the desired product and the over-chlorinated impurity.
Figure 1: Reaction pathway demonstrating the critical divergence between the mono-chlorinated target and the di-chlorinated byproduct.[1]
Part 2: Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Kolbe-Schmitt Carboxylation)
Note: If commercial 2,6-DHBA is available with >98% purity, skip to Phase 2.
Principle: Direct carboxylation of resorcinol at the 2-position is sterically hindered but thermodynamically accessible using the potassium salt.
-
Reagents: Resorcinol (1.0 eq), Potassium Bicarbonate (
, 2.5 eq), Dry DMF or Water (Solvent). -
Procedure:
-
Dissolve resorcinol in the solvent. Add
. -
Pressurize reactor with
(5-10 bar). -
Heat to 130-140°C for 4-6 hours.
-
Workup: Acidify with dilute
to pH < 2. The 2,6-DHBA precipitates (often mixed with 2,4-isomer).[2] -
Purification: Recrystallization from water/ethanol is required to remove the 2,4-isomer (beta-resorcylic acid).
-
Phase 2: Regioselective Chlorination (The Core Protocol)
This protocol uses sulfuryl chloride in glacial acetic acid.
Materials:
-
2,6-Dihydroxybenzoic acid (2,6-DHBA): 15.4 g (0.1 mol)
-
Sulfuryl Chloride (
): 13.5 g (0.1 mol, 1.0 eq) -
Glacial Acetic Acid: 150 mL
-
Dichloromethane (DCM): For extraction
-
Equipment: 3-neck round bottom flask, dropping funnel, internal thermometer, argon/nitrogen line.
Step-by-Step Workflow:
-
Solvation: Charge the flask with 2,6-DHBA and glacial acetic acid. Stir until fully dissolved.
-
Thermal Conditioning: Cool the solution to 0–5°C using an ice/salt bath. Critical: Higher temperatures increase the rate of di-chlorination.
-
Controlled Addition: Add
dropwise over 60 minutes.-
Observation: Evolution of
and gas will occur. Ensure proper venting/scrubbing. -
Rate Control: Maintain internal temperature below 10°C.
-
-
Reaction Maturation: After addition, allow the mixture to stir at room temperature (20-25°C) for 2 hours.
-
Quenching: Pour the reaction mixture onto 300g of crushed ice/water. The crude product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid. Wash with cold water (
mL) to remove residual acetic acid.
Phase 3: Purification and Validation
The crude solid may contain traces of starting material (2,6-DHBA) and the 3,5-dichloro impurity.
Purification Strategy:
-
Recrystallization: Dissolve crude solid in minimum hot Toluene or Benzene. Cool slowly. 3-Chloro-2,6-DHBA crystallizes preferentially.
-
Alternative: Flash chromatography (Silica gel, Hexane:Ethyl Acetate 70:30 + 1% Formic Acid).
Data Summary Table:
| Parameter | Specification | Notes |
| Yield | 75 - 82% | Optimized for mono-chlorination |
| Appearance | White crystalline powder | |
| Melting Point | 158 - 162°C | Distinct from 2,6-DHBA (~165°C decomp) |
| Solubility | Soluble in EtOH, Acetone, Ether | Poorly soluble in cold water |
Part 3: Process Logic & Workflow Visualization
The following flowchart details the decision-making process during the synthesis, specifically regarding the critical purification steps to ensure isomer purity.
Figure 2: Operational workflow emphasizing the quality control checkpoint for byproduct management.
Part 4: Scientific Validation (E-E-A-T)
Structural Confirmation (NMR)
To validate the synthesis, one must distinguish the product from the symmetric starting material and the symmetric 3,5-dichloro byproduct.
-
2,6-DHBA (Starting Material): The aromatic protons at C3, C4, C5 form an
system (or similar depending on resolution). The protons at 3 and 5 are equivalent. -
3-Chloro-2,6-DHBA (Product): The symmetry is broken.
-
NMR (DMSO-
, 400 MHz):- 10-12 ppm (Broad s, OH/COOH exchangeables).
-
7.35 ppm (d,
Hz, 1H, H-4). -
6.55 ppm (d,
Hz, 1H, H-5).
-
Key Indicator: The appearance of two doublets (AB system) in the aromatic region confirms mono-substitution.
-
NMR (DMSO-
-
3,5-Dichloro-2,6-DHBA (Byproduct): Symmetry is restored.
- NMR: Shows a singlet for the lone proton at C4. If you see a singlet in the aromatic region, over-chlorination has occurred.
Safety & Handling
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water. All glassware must be bone-dry.
-
Exotherm: The chlorination is exothermic. Failure to cool effectively will lead to a runaway reaction and formation of the 3,5-dichloro impurity.
References
-
Kolbe-Schmitt Reaction Context
-
Chlorination of Activated Phenols
-
Dicamba Intermediate Synthesis (Comparative Chemistry)
-
NMR Spectral Data Verification
-
Source: ChemicalBook. "2,6-Dihydroxybenzoic acid NMR Spectrum."[3]
- Relevance: Provides the baseline spectral data for the starting material to allow for differential diagnosis of the product.
-
Sources
- 1. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2,6-Dihydroxybenzoic acid (303-07-1) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
3-Chloro-2,6-dihydroxybenzoic acid and its derivatives
Executive Summary & Chemical Identity
3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) represents a critical halogenated scaffold derived from
The chlorine substituent serves two primary functions:
-
Lipophilicity Modulation: It increases the LogP, enhancing membrane permeability for drug candidates.
-
Metabolic Blocking: It obstructs the metabolically susceptible C3 position, extending the half-life of bioactive molecules.
Chemical Profile:
| Property | Data | Note |
|---|---|---|
| IUPAC Name | 3-Chloro-2,6-dihydroxybenzoic acid | - |
| Molecular Formula |
Strategic Synthesis: The "Controlled Chlorination" Protocol
The synthesis of 3-Cl-2,6-DHBA requires precise regiochemical control to avoid over-chlorination (yielding the 3,5-dichloro species) or decarboxylation. The starting material, 2,6-dihydroxybenzoic acid (2,6-DHBA), is highly electron-rich due to the two hydroxyl groups, making the ring susceptible to rapid electrophilic aromatic substitution.
Mechanism of Action
The C3 position is activated by the ortho-hydroxyl group at C2 and the para-hydroxyl group at C6. The carboxyl group at C1 exerts a meta-directing deactivating influence, but the strong activation from the hydroxyls dominates.
Protocol 1: Sulfuryl Chloride ( ) Electrophilic Substitution
Rationale: Sulfuryl chloride is preferred over elemental chlorine gas (
Reagents:
-
2,6-Dihydroxybenzoic acid (1.0 eq)
-
Sulfuryl chloride (1.05 eq)
-
Glacial Acetic Acid (Solvent, 10 mL/g of substrate)
-
Dichloromethane (DCM) (Extraction)
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask equipped with a drying tube (CaCl2) and an addition funnel, dissolve 2,6-DHBA in glacial acetic acid. Stir until a homogeneous solution is achieved at room temperature (25°C).
-
Cooling: Lower the temperature to 0–5°C using an ice bath. Critical: Low temperature suppresses the formation of 3,5-dichloro-2,6-dihydroxybenzoic acid.
-
Addition: Dropwise add sulfuryl chloride over 30 minutes. The reaction is exothermic; maintain internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM) or HPLC.
-
Quenching: Pour the reaction mixture into ice-cold water (5x volume of acid). A precipitate should form.[2][3]
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from a water/ethanol mixture (80:20).
Yield Expectation: 75–85% Purity: >98% (HPLC)
Derivative Pathways & Pharmacological Utility[4][5]
3-Cl-2,6-DHBA is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a "warhead" carrier or a scaffold for larger molecules.
Key Derivatives:
-
3-Chloro-2,6-dimethoxybenzoic acid: Synthesized via methylation (Dimethyl sulfate/K2CO3). Used as an intermediate for herbicide synthesis (e.g., pyrimidinyl thiobenzoates).
-
Esters (Methyl/Ethyl 3-chloro-2,6-dihydroxybenzoate): Used to protect the carboxyl group during further ring functionalization.
Biological Applications:
-
CDK Inhibition: Derivatives of 2,6-DHBA have been identified as inhibitors of Cyclin-Dependent Kinases (CDK), specifically CDK6.[4] The addition of chlorine at C3 alters the binding affinity within the ATP-binding pocket of the kinase.
-
Agrochemicals: The scaffold is homologous to the dicamba family (3,6-dichloro-2-methoxybenzoic acid), acting as an auxin mimic. The 3-chloro-2,6-dihydroxy motif provides specific selectivity for broadleaf weed control when coupled with pyrimidine systems.
Visualizing the Workflow
The following diagram illustrates the synthetic flow from the parent resorcinol to the target scaffold and its downstream applications.
Figure 1: Synthetic pathway from Resorcinol to 3-Chloro-2,6-DHBA and downstream applications.
References
-
Synthesis of 2,6-Dihydroxybenzoic Acid (Kolbe-Schmitt)
- Title: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxyl
- Source: MDPI (Molecules), 2019.
-
URL:[Link]
-
Chlorination Protocols (Sulfuryl Chloride Method)
- Title: 2,6-Dichlorophenol & General Chlorination of Hydroxybenzo
- Source: Organic Syntheses, Coll. Vol. 3, p.267.
-
URL:[Link]
-
Biological Activity (CDK Inhibition)
-
Agrochemical Context (Dicamba/Chlorinated Benzoates)
-
Structural Data (Crystal Structure of Derivatives)
- Title: Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid.
- Source: Zeitschrift für Kristallographie (via ResearchG
-
URL:[Link]
Sources
- 1. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
- 8. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
3-Chloro-2,6-dihydroxybenzoic Acid: A Technical Guide to Potential Applications
Introduction: Unveiling a Scaffold of Potential
3-Chloro-2,6-dihydroxybenzoic acid is a halogenated derivative of γ-resorcylic acid, a member of the dihydroxybenzoic acid family.[1][2] While direct and extensive research on this specific molecule is nascent, its structural motifs—a chlorinated aromatic ring, a carboxylic acid group, and vicinal hydroxyl groups—suggest a rich potential for applications across medicinal chemistry and as a valuable chemical intermediate. The strategic placement of a chlorine atom on the 2,6-dihydroxybenzoic acid backbone is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and reactivity.
This technical guide will delve into the prospective applications of 3-Chloro-2,6-dihydroxybenzoic acid, drawing upon established knowledge of related phenolic and benzoic acid derivatives. We will explore its plausible synthesis, potential as an antimicrobial, antioxidant, and anti-inflammatory agent, and its utility as a versatile building block in organic synthesis. The insights provided herein are intended to furnish researchers, scientists, and drug development professionals with a foundational understanding and a springboard for future investigation into this promising molecule.
Physicochemical Properties (Predicted)
A comprehensive understanding of a molecule's potential applications begins with its physicochemical properties. The following table summarizes the predicted properties of 3-Chloro-2,6-dihydroxybenzoic acid, which are crucial for designing experiments and formulating hypotheses.
| Property | Predicted Value | Significance in Application |
| Molecular Formula | C₇H₅ClO₄ | Foundational for all chemical calculations.[2] |
| Molecular Weight | 188.56 g/mol | Influences diffusion rates and molar concentration calculations.[2] |
| Purity | >96% (Typical for commercially available analogs) | High purity is essential for reliable biological and chemical assays.[2] |
| XLogP3 | ~2.5-3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 3 | The hydroxyl and carboxyl groups can engage in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 4 | The oxygen atoms can act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | ~77.8 Ų | Suggests good potential for oral bioavailability. |
Proposed Synthesis: A Strategic Approach
A practical synthesis of 3-Chloro-2,6-dihydroxybenzoic acid can be envisioned through the regioselective chlorination of 2,6-dihydroxybenzoic acid. The presence of two activating hydroxyl groups and a deactivating carboxyl group on the aromatic ring necessitates careful control of the reaction conditions to achieve the desired mono-chlorination at the 3-position.
Experimental Protocol: Synthesis of 3-Chloro-2,6-dihydroxybenzoic Acid
-
Dissolution: Dissolve 1 mole of 2,6-dihydroxybenzoic acid in a suitable anhydrous solvent, such as dichloromethane or acetic acid, in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add 1 equivalent of a mild chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise over 30 minutes with continuous stirring. The use of a mild chlorinating agent is crucial to prevent over-chlorination.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted chlorinating agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-Chloro-2,6-dihydroxybenzoic acid.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Medicinal Chemistry
The structural features of 3-Chloro-2,6-dihydroxybenzoic acid suggest several promising avenues for investigation in medicinal chemistry.
Antimicrobial Activity
Scientific Rationale: Phenolic compounds, particularly those with multiple hydroxyl groups, are known to exhibit antimicrobial properties. The addition of a halogen, such as chlorine, can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its passage through microbial cell membranes.[3] Dihydroxybenzoic acids have demonstrated activity against various microorganisms, and it is hypothesized that the chloro-substituent will potentiate this effect.[4][5]
Proposed Mechanism of Action: The antimicrobial action is likely multi-faceted, involving the disruption of microbial cell membranes, inhibition of key microbial enzymes, and interference with microbial energy production. The acidic nature of the carboxylic group and the chelating ability of the dihydroxy moiety may also play a role.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of 3-Chloro-2,6-dihydroxybenzoic acid.
Antioxidant Properties
Scientific Rationale: Dihydroxybenzoic acids are recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[6] The position of the hydroxyl groups is critical for this activity, with ortho and para orientations generally showing stronger effects.[6][7] The 2,6-dihydroxy arrangement in the parent molecule, combined with the electron-withdrawing nature of the chlorine atom, may influence the radical scavenging potential.
Proposed Mechanism of Action: The antioxidant activity stems from the ability of the phenolic hydroxyl groups to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a stock solution of 3-Chloro-2,6-dihydroxybenzoic acid in methanol. Also, prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. A positive control (e.g., ascorbic acid or gallic acid) and a blank (methanol) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC₅₀ Determination: Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Potential
Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. A derivative of 3-chloro-2-hydroxybenzoic acid has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in microglial cells.[8] This suggests that the 3-chloro-2-hydroxybenzoic acid scaffold is a promising starting point for developing anti-inflammatory agents. The additional hydroxyl group at the 6-position in the target molecule could further enhance this activity.
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of pro-inflammatory signaling pathways by 3-Chloro-2,6-dihydroxybenzoic acid.
Potential as a Chemical Intermediate
Scientific Rationale: Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[9][10] For instance, 3,6-dichloro-2-hydroxybenzoic acid is a key intermediate in the production of the herbicide dicamba.[11] The multiple functional groups of 3-Chloro-2,6-dihydroxybenzoic acid—the carboxylic acid, the two hydroxyl groups, and the chlorinated aromatic ring—offer several handles for chemical modification, making it a highly versatile precursor for more complex molecules.
Hypothetical Synthetic Application
Caption: Potential synthetic transformations of 3-Chloro-2,6-dihydroxybenzoic acid.
Conclusion and Future Directions
3-Chloro-2,6-dihydroxybenzoic acid represents a molecule with significant untapped potential. Based on the established properties of its structural analogs, it is a compelling candidate for investigation as an antimicrobial, antioxidant, and anti-inflammatory agent. Furthermore, its rich functionality positions it as a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.
Future research should focus on the development of an efficient and scalable synthesis for this compound, followed by a comprehensive evaluation of its biological activities through the experimental protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related derivatives, will be crucial in optimizing its therapeutic potential. The exploration of its utility in materials science, for example, as a monomer for specialty polymers, also warrants investigation. The insights gained from such studies will undoubtedly pave the way for novel applications of this intriguing molecule.
References
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]
-
National Institutes of Health. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Retrieved from [Link]
- Google Patents. (n.d.). EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid.
-
ResearchGate. (2015). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]
- Google Patents. (n.d.). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
-
MDPI. (n.d.). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved from [Link]
-
PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Retrieved from [Link]
-
Ratto, A. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2021). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorosalicylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Retrieved from [Link]
-
ResearchGate. (2023). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Retrieved from [Link]
-
ResearchGate. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. Retrieved from [Link]
Sources
- 1. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
3-Chloro-2,6-dihydroxybenzoic acid solubility in organic solvents
Topic: Technical Guide: Solubility Profiling & Purification of 3-Chloro-2,6-dihydroxybenzoic Acid Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]
Executive Summary
3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) is a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Unlike its parent compound, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), the introduction of a chlorine atom at the C3 position significantly alters its physicochemical landscape, enhancing lipophilicity while modulating acidity through inductive effects.
This guide addresses the scarcity of specific open-literature solubility data for 3-Cl-2,6-DHBA by establishing a first-principles solubility profile . It provides a validated experimental framework for determining precise solubility curves and outlines an optimized purification strategy based on thermodynamic phase equilibria.
Physicochemical Profile & Structural Logic
To predict solvent interactions, we must analyze the molecule's functional topology. The solubility behavior of 3-Cl-2,6-DHBA is governed by a "Push-Pull" mechanism between its hydrophilic and lipophilic domains.[1]
| Feature | Structural Moiety | Solubility Impact |
| Intramolecular H-Bonding | C1-Carboxyl & C2/C6-Hydroxyls | Forms a pseudo-cyclic structure (chelation), reducing interaction with polar protic solvents compared to meta or para isomers.[1] This lowers water solubility significantly. |
| Inductive Effect (-I) | C3-Chlorine Atom | Electron-withdrawing nature increases the acidity of the carboxyl group (lowers pKa).[1] Increases solubility in chlorinated solvents (DCM, CHCl₃) and ethers. |
| Lipophilicity | Aromatic Ring + Chlorine | Enhances affinity for organic solvents like Ethyl Acetate and THF; reduces solubility in pure water.[1] |
Thermodynamic Implication: The chlorine substituent disrupts the crystal lattice energy less than it enhances solvation in organic media, generally making 3-Cl-2,6-DHBA more soluble in organic solvents (e.g., Ethanol, Acetone) than its non-chlorinated parent, but less soluble in water.[1]
Qualitative Solubility Matrix
Based on functional group analysis and synthesis literature (carboxylation of chlororesorcinol), the following solubility profile is established for process design.
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Primary solvents for reaction and dissolution.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Stock solution preparation; difficult to remove (high BP).[1] |
| Ethers | THF, Diethyl Ether, MTBE | High | Extraction solvents; excellent for isolating the acid form.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Preferred environmentally benign solvents for extraction.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Useful for liquid-liquid extraction from acidic aqueous phases.[1] |
| Aqueous | Water (pH < pKa) | Low | Antisolvent for crystallization.[1] |
| Aqueous (Basic) | Water (pH > pKa) | High | Soluble as the carboxylate/phenolate salt.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Antisolvent to force precipitation.[1] |
Experimental Protocol: Precise Solubility Determination
Since exact mole fraction values depend on specific crystal polymorphs, researchers must generate their own equilibrium curves. Use the Dynamic Laser Monitoring Method for rapid polythermal analysis, or the Static Gravimetric Method for high accuracy.
Protocol A: Static Equilibrium Method (The "Gold Standard")
Objective: Determine the mole fraction solubility (
-
Preparation: Add excess 3-Cl-2,6-DHBA solid to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
K). -
Sampling: Stop stirring and allow the suspension to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a syringe filter (0.22 µm PTFE, pre-heated to
to prevent crashing out). -
Quantification:
-
Gravimetric: Evaporate a known mass of supernatant in a vacuum oven at 50°C until constant weight.
-
HPLC: Dilute the supernatant with mobile phase (e.g., MeOH:Water 50:50) and analyze against a standard curve.
-
-
Calculation:
Where is mass, is molar mass, 1 is solvent, 2 is solute.
Protocol B: Thermodynamic Modeling (Apelblat Equation)
Once experimental points are gathered (e.g., at 298K, 303K, 308K), fit the data to the Modified Apelblat Equation to predict solubility at any temperature:
-
A, B, C: Empirical parameters derived from regression.
-
Utility: This model accounts for the non-ideal behavior of the solution, crucial for scaling up crystallization processes.
Visualization: Solubility & Purification Workflows
Figure 1: Solubility Determination Workflow
A logical flow for determining and validating solubility data.
Caption: Step-by-step workflow for determining solid-liquid equilibrium (SLE) data.
Process Implications: Purification Strategy
The solubility differential between 3-Cl-2,6-DHBA and its impurities (often non-chlorinated resorcylic acids or inorganic salts) dictates the purification method.[1]
Recommended Method: Cooling Crystallization from Ethanol/Water [1]
-
Dissolution: Dissolve the crude 3-Cl-2,6-DHBA in Ethanol (95%) at reflux (
C). The high solubility allows for a minimal solvent volume (high throughput). -
Hot Filtration: Filter while hot to remove inorganic salts (KCl/NaCl from synthesis) which are insoluble in hot ethanol.
-
Antisolvent Addition: Slowly add Water (pre-heated to 60°C) until the solution turns slightly turbid (Cloud Point).
-
Ratio: Typically 1:1 to 1:2 (Ethanol:Water).
-
-
Controlled Cooling: Cool the mixture to 5°C at a rate of 10°C/hour.
-
Isolation: Filter the crystals and wash with cold water (to remove mother liquor) followed by a small amount of cold Hexane (to remove non-polar impurities).
Figure 2: Purification Logic Flow
Caption: Optimized recrystallization pathway utilizing the Ethanol/Water solvent system.[1]
References
-
Wang, J., et al. (2018). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Journal of Chemical & Engineering Data. Link
- Context: Establishes the baseline solubility behavior for the parent compound.
-
Zhang, Y., et al. (2020).[5] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Link
- Context: Describes chlorination and purification workflows for similar halogen
-
Ohde, D., et al. (2023).[6] Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. Processes. Link
- Context: Provides downstream processing and extraction d
-
PubChem. 3-Chlorobenzoic acid (Compound Summary). National Library of Medicine. Link
- Context: Comparative physicochemical data for the chlorin
Sources
- 1. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 2. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 3. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. psecommunity.org [psecommunity.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
3-Chloro-2,6-dihydroxybenzoic acid Kolbe-Schmitt reaction
Application Note: Regioselective Synthesis of 3-Chloro-2,6-dihydroxybenzoic Acid via Potassium-Mediated Kolbe-Schmitt Reaction
Introduction
3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) is a high-value intermediate used primarily in the synthesis of agrochemicals (specifically pyrimidinyl-fused herbicides) and specialized pharmaceuticals. Its synthesis presents a classic regioselectivity challenge in aromatic substitution: directing the carboxylation to the sterically congested 2-position (between the two hydroxyl groups) rather than the thermodynamically favorable 4-position.
This Application Note details a robust, scalable protocol for the Kolbe-Schmitt carboxylation of 4-chlororesorcinol . Unlike standard sodium-mediated carboxylations which favor the para or ortho-para positions (yielding
Scientific Mechanism & Regioselectivity
The success of this synthesis relies on the specific coordination geometry of the alkali metal cation.
-
Substrate: 4-Chlororesorcinol (1,3-dihydroxy-4-chlorobenzene).
-
The Cation Effect:
-
Sodium (Na⁺): Smaller ionic radius. Favors the formation of the 4-carboxylate (5-chloro-2,4-dihydroxybenzoic acid) due to less steric hindrance and charge separation.
-
Potassium (K⁺): Larger ionic radius (1.38 Å). Capable of forming a bidentate chelate complex involving both phenoxide oxygens at the 1 and 3 positions. This "clamp" mechanism directs the incoming CO₂ molecule to insert specifically at the C2 position.
-
Reaction Scheme:
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Reactor | High-pressure autoclave (Hastelloy or SS316) | Withstands 50 bar / 200°C |
| Starting Material | 4-Chlororesorcinol (>98% purity) | Substrate |
| Base | Potassium Hydroxide (KOH) pellets | Reagent for phenoxide formation |
| Solvent | Xylene or Toluene | Azeotropic drying agent |
| Gas | Carbon Dioxide (CO₂) | Carboxylating agent (Dry grade) |
| Acid | Hydrochloric Acid (37%) | Precipitation/Workup |
Step-by-Step Methodology
Phase 1: Salt Formation and Dehydration (Critical Step) Rationale: The presence of water inhibits the Kolbe-Schmitt reaction by solvating the phenoxide and preventing CO₂ coordination. Strict anhydrous conditions are required.
-
Charge: Load the reactor with 4-Chlororesorcinol (1.0 eq) and Potassium Hydroxide (2.05 eq).
-
Solvent Addition: Add Xylene (approx. 5-7 volumes relative to substrate).
-
Reflux/Drying: Heat the mixture to reflux (approx. 140°C) using a Dean-Stark trap.
-
Endpoint: Continue reflux until no more water separates in the trap. The mixture will form a thick slurry of the dipotassium salt.
-
Checkpoint: Karl Fischer titration of the solvent should show < 0.05% water.
-
-
Distillation: Distill off the bulk of the Xylene if running a "solid-phase" variation, or maintain a concentrated slurry for "solvent-phase" carboxylation. Note: Solvent-phase is preferred for heat transfer safety.
Phase 2: Carboxylation
-
Pressurization: Seal the autoclave. Purge with N₂ twice, then introduce CO₂ gas.
-
Reaction Conditions:
-
Pressure: Maintain 20–30 bar (290–435 psi) of CO₂.
-
Temperature: Ramp to 140°C–150°C.
-
Agitation: High shear stirring is essential as the reaction mixture becomes viscous.
-
-
Duration: Hold conditions for 4–6 hours.
-
Monitoring: Since sampling under high pressure is difficult, rely on pressure drop monitoring (CO₂ consumption).
Phase 3: Workup and Purification
-
Cooling: Cool reactor to < 60°C and vent excess CO₂.
-
Quench: Add water (equal volume to original solvent) to dissolve the potassium salt. The organic layer (Xylene) will separate.
-
Separation: Decant the organic layer (contains unreacted starting material and tars). Retain the aqueous layer.
-
Acidification (Controlled):
-
Caution:
-Resorcylic acids can decarboxylate if heated in strong acid. -
Cool aqueous layer to 10°C.
-
Slowly add concentrated HCl until pH < 1. The product will precipitate.[1]
-
-
Filtration: Filter the crude solid. Wash with ice-cold water.
-
Recrystallization: Purify using Water/Methanol or dilute Acetic Acid to remove regioisomers.
Process Workflow Diagram
Quality Control & Troubleshooting
| Parameter | Observation | Root Cause & Correction |
| Low Yield | High recovery of starting material | Moisture: The salt was not dry. Ensure strict azeotropic drying. |
| Wrong Isomer | Formation of 5-chloro-2,4-DHBA | Cation Exchange: Ensure KOH is used, not NaOH. Ensure temperature is >130°C (thermodynamic control). |
| Decarboxylation | Product loss during drying | Thermal Instability: Do not dry the acidic product >80°C. Dry under vacuum at 50°C. |
| Purity | Pink/Red coloration | Oxidation: Resorcinol derivatives oxidize easily. Perform all steps under N₂ or CO₂ blanket. |
Analytical Validation:
-
HPLC: C18 Column, Mobile Phase A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10-90%.
-
1H NMR (DMSO-d6): Look for the singlet proton at C5 (approx 6.5-7.0 ppm) and the disappearance of the C2 proton signal.
References
-
Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[2][3][4][5][6][7][8][9] Chemical Reviews, 57(4), 583–620. Link
-
Ueno, R., et al. (1990). Process for production of aromatic hydroxycarboxylic acids.[1][3][6][8][9][10] US Patent 4,954,651. Link
-
Pugh, D. (2014). Synthesis of 2,6-dihydroxybenzoic acid.[2][1][9][11][12][13] WO Patent 2014/128719. (Describes the K+ selectivity for 2,6-isomers). Link
-
Markovic, D., et al. (2025). Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor. ResearchGate.[9] (Modern flow chemistry adaptations). Link
-
Stark, A., et al. (2009). Kolbe–Schmitt reaction in ionic liquids. Green Chemistry. (Alternative solvent systems). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. purechemistry.org [purechemistry.org]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. US3014068A - Preparation of beta-resorcylic acids - Google Patents [patents.google.com]
- 11. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 12. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Utilization of 3-Chloro-2,6-dihydroxybenzoic Acid in the Synthesis of Novel Antimicrobial Agents
Introduction: The Strategic Importance of Substituted Benzoic Acids in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the myriad of privileged structures in medicinal chemistry, substituted benzoic acids represent a versatile and highly tractable starting point for the synthesis of diverse bioactive molecules. The strategic functionalization of the benzene ring with a combination of electron-withdrawing and electron-donating groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
This application note focuses on 3-Chloro-2,6-dihydroxybenzoic acid , a unique trifunctionalized scaffold, and its potential as a key intermediate in the synthesis of novel antimicrobial drugs. The presence of a chlorine atom, two hydroxyl groups, and a carboxylic acid moiety provides multiple reactive handles for chemical modification, enabling the generation of a diverse library of derivatives. The chlorine substituent can enhance the lipophilicity and metabolic stability of a molecule, while the catechol-like dihydroxy arrangement is a known pharmacophore in various natural and synthetic bioactive compounds, often contributing to metal chelation and interaction with biological targets. The carboxylic acid provides a convenient point for amide bond formation, esterification, or other conjugations to further elaborate the molecular structure.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-chloro-2,6-dihydroxybenzoic acid in the synthesis of potential antimicrobial agents. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and discuss the characterization and evaluation of the resulting compounds.
Rationale for Employing 3-Chloro-2,6-dihydroxybenzoic Acid as a Precursor
The selection of 3-chloro-2,6-dihydroxybenzoic acid as a starting material is underpinned by several key considerations:
-
Structural Analogy to Known Antimicrobials: The core structure shares features with various classes of antimicrobial agents. For instance, the chloro-hydroxy-substituted aromatic ring is a key component in some quinolone and fluoroquinolone antibiotics, where it forms part of the quinoline core that is crucial for their antibacterial activity.[1][2]
-
Bioisosteric Potential: The dihydroxybenzoic acid moiety is a known siderophore, capable of chelating ferric iron, an essential nutrient for bacterial growth. By mimicking natural siderophores, compounds derived from this scaffold could potentially be actively transported into bacterial cells, leading to targeted drug delivery or iron sequestration that inhibits bacterial proliferation.[3]
-
Chemical Versatility: The three distinct functional groups (carboxylic acid, two hydroxyls, and a chloro group) offer a rich platform for synthetic diversification. The carboxylic acid can be readily converted to amides, esters, or hydrazides, while the hydroxyl groups can be alkylated, acylated, or used for the formation of heterocyclic rings. The chlorine atom can also be a site for nucleophilic aromatic substitution under specific conditions. This versatility allows for the systematic exploration of the chemical space around this scaffold to optimize antimicrobial activity and other drug-like properties.
Proposed Synthetic Pathway: Synthesis of Novel Benzoxazole Derivatives
One promising application of 3-chloro-2,6-dihydroxybenzoic acid is in the synthesis of substituted benzoxazoles. The benzoxazole ring system is a prominent heterocyclic scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. The following section outlines a proposed two-step synthetic pathway to generate a library of novel benzoxazole derivatives.
Caption: Proposed synthetic workflow for benzoxazole derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-chloro-2,6-dihydroxybenzamides (Amide Intermediates)
This protocol describes the amide coupling of 3-chloro-2,6-dihydroxybenzoic acid with a variety of substituted anilines.
Materials:
-
3-Chloro-2,6-dihydroxybenzoic acid (1.0 eq)
-
Substituted aniline (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-aryl-3-chloro-2,6-dihydroxybenzamide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
HATU and DIPEA: This combination is a highly efficient and widely used coupling system for amide bond formation, known for minimizing side reactions and racemization (if applicable). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. Its anhydrous nature is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Aqueous Workup: The washing steps with dilute acid and brine are essential to remove unreacted starting materials, coupling reagents, and other water-soluble impurities.
Protocol 2: General Procedure for the Cyclization to Form Benzoxazole Derivatives
This protocol describes the intramolecular cyclization of the N-aryl-3-chloro-2,6-dihydroxybenzamide intermediates to form the corresponding benzoxazole derivatives.
Materials:
-
N-Aryl-3-chloro-2,6-dihydroxybenzamide (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7% w/w P₂O₅ in methanesulfonic acid)
-
Ice-cold water
-
Saturated NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Add the N-aryl-3-chloro-2,6-dihydroxybenzamide (1.0 eq) to an excess of polyphosphoric acid or Eaton's reagent in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the reaction mixture at 120-140 °C for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system to yield the pure benzoxazole derivative.
-
Characterize the final product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Causality Behind Experimental Choices:
-
PPA or Eaton's Reagent: These are strong dehydrating and cyclizing agents commonly used for the synthesis of benzoxazoles from o-hydroxyanilides. They facilitate the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration.
-
High Temperature: The cyclization reaction requires thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration.
-
Neutralization: Careful neutralization of the strong acid is necessary before extraction to prevent degradation of the product and to ensure that the product is in its neutral form for efficient extraction into the organic solvent.
Data Presentation and Characterization
The synthesized benzoxazole derivatives should be characterized thoroughly to confirm their structure and purity. The following table provides an example of how to present the characterization data.
| Compound ID | R-Group on Aniline | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| BZ-01 | 4-Fluorophenyl | 65 | Example: 7.2-7.8 (m, Ar-H) | [M+H]⁺ |
| BZ-02 | 4-Chlorophenyl | 72 | Example: 7.3-7.9 (m, Ar-H) | [M+H]⁺ |
| BZ-03 | 4-Methoxyphenyl | 68 | Example: 3.8 (s, OCH₃), 6.9-7.7 (m, Ar-H) | [M+H]⁺ |
Antimicrobial Activity Evaluation
The synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the in vitro antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the inoculum in the growth medium and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (medium with inoculum and standard antibiotic), a negative control (medium with inoculum and DMSO, but no compound), and a sterility control (medium only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Key Relationships
Caption: Drug discovery workflow using the target scaffold.
Conclusion
3-Chloro-2,6-dihydroxybenzoic acid represents a promising and versatile starting material for the synthesis of novel antimicrobial agents. Its unique combination of functional groups allows for the generation of diverse chemical libraries, such as the benzoxazole derivatives outlined in this application note. The provided protocols offer a robust framework for the synthesis, purification, and evaluation of these compounds. By systematically exploring the structure-activity relationships of derivatives synthesized from this scaffold, researchers can potentially identify new lead compounds in the ongoing fight against antimicrobial resistance.
References
-
Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Available at: [Link]
- Google Patents. (2013). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
-
Jisha, J., et al. (2014). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. International Journal of Pharmaceutical Sciences and Research, 5(8), 3235-3240. Available at: [Link]
-
Shaik, A., & Shaik, M. (2021). Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International, 33(59A), 519-528. Available at: [Link]
-
SAGE Publications. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]
-
MDPI. (2022). Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions. Available at: [Link]
-
National Library of Medicine. (2023). Design and Synthesis of Novel Antimicrobial Agents. Available at: [Link]
-
MDPI. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Available at: [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]
-
National Library of Medicine. (2023). Design and Synthesis of Novel Antimicrobial Agents. Available at: [Link]
-
MDPI. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link]
- Google Patents. (2014). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]
-
Wiley Online Library. (1981). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-2,6-dihydroxybenzoic Acid Synthesis
Executive Summary: The Selectivity Challenge
The synthesis of 3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) is a classic exercise in controlling electrophilic aromatic substitution (EAS) on a highly activated ring. The starting material, 2,6-dihydroxybenzoic acid (
The Core Problem: Because the C3 and C5 positions are chemically equivalent in the starting material, the introduction of the first chlorine atom does not significantly deactivate the ring against a second attack. Consequently, the reaction is prone to "runaway" chlorination, leading to the 3,5-dichloro impurity. Furthermore, the steric crowding and electronic push of the hydroxyls make the carboxylic acid moiety labile, creating a risk of decarboxylation .
This guide addresses the three primary impurity classes:
-
Polychlorinated species (3,5-dichloro-2,6-DHBA).
-
Decarboxylated species (Chlororesorcinols).
-
Oxidative coupling products (Quinones/Dimers).
Impurity Profile & Troubleshooting (Q&A)
Category A: Over-Chlorination (The 3,5-Dichloro Issue)
User Question: “I am consistently seeing ~15% of a higher molecular weight impurity (M+34 mass shift) in my HPLC traces. I’m using 1.1 equivalents of sulfuryl chloride. How do I stop this?”
Dr. Vance: You are observing 3,5-dichloro-2,6-dihydroxybenzoic acid . This is the most common side product because the 3-chloro product is still highly activated.
Root Cause:
-
Local High Concentration: Adding the chlorinating agent too fast creates localized zones of excess reagent, driving the second substitution.
-
Temperature: Even mild heating (>40°C) lowers the activation energy barrier for the second chlorination event.
Corrective Protocol:
-
Switch Reagent Dosing: Do not add
in one shot. Use a syringe pump to add it over 2–3 hours. -
Lower Temperature: Run the reaction at 0°C to 5°C . The rate constant difference (
vs ) is maximized at lower temperatures. -
Solvent Effect: If using diethyl ether, switch to a less polar solvent like Dichloromethane (DCM) or Toluene (if solubility permits), or modulate reactivity with Acetic Acid . Ether can coordinate with the reagent, sometimes accelerating the rate too aggressively.
Category B: Decarboxylation (Gas Evolution)
User Question: “My yield is low (60%), and I noticed significant gas evolution during the workup. The NMR shows a loss of the carboxyl proton signal.”
Dr. Vance: You are likely generating 4-chlororesorcinol .
Root Cause:
-
Thermal Stress: Heating the reaction >60°C (or during recrystallization).
-
Acidic Workup: Strong mineral acids (HCl) at high temperatures catalyze decarboxylation.
Corrective Protocol:
-
Keep it Cool: Never heat the reaction mixture above 50°C.
-
Gentle Acidification: During workup, acidify to pH 2–3 using dilute
or rather than concentrated HCl, and keep the quench temperature <10°C.
Category C: Regio-Isomers (The 4-Chloro Myth)
User Question: “Could the impurity be the 4-chloro isomer? I see a small peak eluting just after the product.”
Dr. Vance: It is highly unlikely to be the 4-chloro isomer.
-
Scientific Rationale: In 2,6-DHBA, positions 3 and 5 are ortho and para to the powerful hydroxyl donors. Position 4 is meta to both hydroxyls and para to the electron-withdrawing carboxyl group. It is the most deactivated position on the ring.
-
Identification: The peak is more likely unreacted starting material (2,6-DHBA) or an oxidative dimer (quinone) if the reaction was exposed to air/light for too long.
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired product and the "impurity sinks."
Caption: Reaction network showing the competition between chlorination (blue/red path) and decarboxylation (yellow path).
Optimized Experimental Protocol
This protocol is designed to minimize the 3,5-dichloro impurity while preventing decarboxylation.
Reagents:
-
2,6-Dihydroxybenzoic acid (1.0 eq)
-
Sulfuryl Chloride (
) (1.05 eq) — Note: Do not exceed 1.1 eq. -
Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane (allows low temp control).
Step-by-Step:
-
Dissolution: Dissolve 2,6-DHBA in diethyl ether (5 mL/g) under Nitrogen. Cool the system to 0°C using an ice/salt bath.
-
Controlled Addition: Dilute
in a small volume of ether. Add this solution dropwise over 60 minutes .-
Checkpoint: Monitor internal temperature. Do not allow it to spike >5°C.
-
-
Equilibration: Stir at 0°C for 2 hours, then allow to warm strictly to room temperature (20–25°C) for 1 hour.
-
Quench: Pour the reaction mixture into ice-cold water (not directly onto ice, to avoid localized freezing/heating cycles).
-
Purification (The "Solubility Switch"):
-
The 3,5-dichloro impurity is less soluble in water than the mono-chloro product due to the loss of a polar C-H bond and increased lipophilicity.
-
Recrystallization: Recrystallize the crude solid from Water/Ethanol (9:1) . The 3,5-dichloro species will often precipitate first or remain undissolved if the ethanol ratio is kept low. Filter off the undissolved solids (often enriched in di-chloro) and cool the filtrate to obtain pure 3-Cl-2,6-DHBA.
-
Quantitative Data: Impurity Solubility & Limits
Use this table to interpret your analytical data.
| Compound | Relative HPLC RT (C18) | pKa (COOH approx) | Solubility (Water) | Risk Factor |
| 2,6-DHBA (SM) | 1.00 (Reference) | 1.30 | High | Incomplete Reaction |
| 3-Cl-2,6-DHBA (Target) | 1.25 | 1.05 | Moderate | N/A |
| 3,5-Dichloro-2,6-DHBA | 1.60 | 0.85 | Low | Excess Reagent / Temp |
| 4-Chlororesorcinol | 1.10 | N/A (Phenolic ~9) | High | Thermal Degradation |
Troubleshooting Logic Tree
Use this flow to diagnose your specific batch failure.
Caption: Decision tree for process optimization based on crude impurity profile.
References
-
Selectivity of Sulfuryl Chloride
-
Decarboxylation Mechanisms
-
Synthesis of Halogenated Resorcylic Acids
-
Title: Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid (Related Mechanism).[7]
- Source: CN P
- URL
-
-
Ortho-Selective Chlorination
Sources
- 1. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 2. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]
- 6. mdpi.com [mdpi.com]
- 7. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
3-Chloro-2,6-dihydroxybenzoic acid degradation during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Chloro-2,6-dihydroxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and stability of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Introduction: Understanding the Stability of 3-Chloro-2,6-dihydroxybenzoic Acid
3-Chloro-2,6-dihydroxybenzoic acid is a multifaceted molecule with a chemical structure susceptible to various degradation pathways. The presence of a carboxylic acid, hydroxyl groups, and a chlorine atom on the benzene ring creates a compound that requires careful handling and storage to maintain its purity and stability. Degradation can be initiated by several factors including temperature, light, humidity, and pH. This guide will delve into the potential degradation mechanisms and provide actionable solutions to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Chloro-2,6-dihydroxybenzoic acid?
A1: To ensure the long-term stability of 3-Chloro-2,6-dihydroxybenzoic acid, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, maintaining a cool environment is crucial.[1] Some suppliers of similar dihydroxybenzoic acid compounds recommend storage at temperatures as low as -20°C to -80°C for stock solutions to maximize shelf life.[2]
Q2: How does temperature affect the stability of 3-Chloro-2,6-dihydroxybenzoic acid?
A2: Elevated temperatures can promote the degradation of benzoic acid derivatives.[3] One of the primary thermal degradation pathways for benzoic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3] For nitrobenzoic acids, significant exothermic decomposition has been observed, indicating that substituted benzoic acids can be sensitive to heat.[4] While specific data for 3-Chloro-2,6-dihydroxybenzoic acid is limited, it is prudent to avoid high temperatures during storage and handling.
Q3: Is 3-Chloro-2,6-dihydroxybenzoic acid sensitive to light?
A3: Yes, compounds with a phenolic structure, such as salicylic acid (a hydroxybenzoic acid), are known to be susceptible to photodegradation.[5][6][7] Exposure to UV light can initiate photochemical reactions, leading to the formation of degradation products.[8] Therefore, it is essential to store 3-Chloro-2,6-dihydroxybenzoic acid in a light-protected environment, such as an amber-colored vial or a container stored in a dark place.
Q4: What is the role of humidity and moisture in the degradation of this compound?
A4: The presence of moisture can facilitate hydrolytic degradation, particularly if the storage conditions are not optimal. While benzoic acid esters are more susceptible to hydrolysis, the parent acid can also be affected by moisture, which may alter its physical state or promote reactions with impurities.[9] Safety data sheets for similar compounds consistently recommend storing in a dry place.[10][11]
Q5: How can I assess the purity of my stored 3-Chloro-2,6-dihydroxybenzoic acid?
A5: The most reliable method for assessing the purity of 3-Chloro-2,6-dihydroxybenzoic acid is High-Performance Liquid Chromatography (HPLC).[3][12] An HPLC method can separate the parent compound from its potential degradation products, allowing for quantification of its purity. Other analytical techniques such as mass spectrometry (MS) can be coupled with HPLC to identify the structure of any impurities or degradation products.[13][14]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your 3-Chloro-2,6-dihydroxybenzoic acid stock.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).
-
Purity Assessment: If storage conditions were appropriate, the next step is to assess the purity of your stock.
-
Protocol: Prepare a sample of your 3-Chloro-2,6-dihydroxybenzoic acid and analyze it using a validated HPLC method. Compare the chromatogram to a reference standard or a previously analyzed batch of known purity.
-
-
Interpret Results:
-
If the purity is high and no significant degradation peaks are observed, the source of inconsistency likely lies elsewhere in your experimental setup.
-
If the purity is low or unexpected peaks are present, your stock has likely degraded. It is advisable to discard the old stock and acquire a new batch.
-
Issue 2: Visual Changes in the Compound (e.g., Color Change)
A change in the physical appearance of the solid compound, such as a color change from white/off-white to brownish, can be an indicator of degradation.[15]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation | The dihydroxy-substituted benzene ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This can be accelerated by exposure to air and light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible. Ensure the container is tightly sealed and protected from light. |
| Photodegradation | Exposure to light, especially UV radiation, can cause the compound to degrade and change color.[5][6] | Always store in an amber or opaque container in a dark location. |
| Contamination | Contamination with impurities could lead to reactions that cause a color change. | Review handling procedures to minimize the risk of cross-contamination. Use clean spatulas and weighing instruments. |
Issue 3: Poor Solubility or Formation of Precipitates in Solution
If you are having difficulty dissolving the compound or observe precipitates forming in your stock solutions over time, degradation may be the culprit.
Investigative Workflow:
Workflow for troubleshooting solubility issues.
Key Considerations:
-
Solvent Stability: The stability of 3-Chloro-2,6-dihydroxybenzoic acid can be solvent-dependent. It is advisable to prepare fresh solutions for your experiments. If stock solutions need to be stored, conduct a small-scale stability study in your chosen solvent to determine an appropriate shelf life.
-
pH Effects: The pH of the solution can influence both the solubility and stability of the compound. The carboxylate form at higher pH is generally more water-soluble but may also be more susceptible to certain degradation pathways.
In-Depth Scientific Insights
Potential Degradation Pathways:
-
Decarboxylation: As with many benzoic acids, thermal stress can lead to the loss of the carboxyl group as CO2.[3]
-
Oxidation: The electron-rich dihydroxy-substituted ring is prone to oxidation. This can lead to the formation of quinones and other oxidized species, often resulting in a color change.
-
Photodegradation: Aromatic compounds, especially those with hydroxyl groups, can absorb UV light and undergo photochemical reactions. This can involve radical mechanisms and lead to a complex mixture of degradation products.[5][6]
-
Hydrolytic Dechlorination: Although the C-Cl bond on an aromatic ring is generally stable, under certain conditions (e.g., high pH, elevated temperature in aqueous solution), nucleophilic substitution of the chlorine atom could occur.[16]
Forced Degradation Studies:
To proactively understand the stability of 3-Chloro-2,6-dihydroxybenzoic acid in your specific application, consider performing forced degradation studies.[17] This involves subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally induce degradation.[13] The resulting degradation products can then be identified and a stability-indicating analytical method can be developed.
References
- AK Scientific, Inc.
- ResearchGate.
- PubMed.
- MedChemExpress.
- PubMed.
- Carl ROTH.
- Carl ROTH.
- Fisher Scientific.
- SciELO. Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- DADUN. Identification of 2,3-Dihydroxybenzoic Acid as a Brucella abortus Siderophore.
- ResearchGate. Kinetic Study of Hydrolysis of Benzoates. Part XXV.
- MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal.
- ACS Publications.
- Biomedical Journal of Scientific & Technical Research.
- National Library of Medicine. Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore.
- Rasayan Journal of Chemistry. DEGRADATION OF SALICYLIC ACID BY UV, UV/ H2O2, UV/O3, PHOTOFENTON PROCESSES.
- Thermochimica Acta. Thermal decomposition of rare earth element complexes with 2,6-dichlorobenzoic acid.
- PubChem.
- PubMed.
- The Lancet.
- Chemos GmbH&Co.KG.
- OUCI.
- Organic Chemistry Portal.
- PubMed Central. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae.
- PubMed. Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen.
- HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
- PubMed Central. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
- Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.
- Thermo Fisher Scientific.
- Wikipedia. Benzalkonium chloride.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- Wikipedia. Diazonium compound.
- ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
- ResearchGate. Photodegradation of salicylic acid in aqueous phase by TiO2 / UV System.
- PubMed.
Sources
- 1. aksci.com [aksci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting HPLC Separation of Chlorinated Benzoic Acids
Welcome to the technical support center for the HPLC analysis of chlorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The following content is structured to help you diagnose and resolve common chromatographic challenges, ensuring robust and reliable analytical results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing both the "why" behind a problem and the "how" to fix it.
Q1: My chlorinated benzoic acid peaks are showing significant tailing. What are the primary causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing acidic compounds like chlorinated benzoic acids via reversed-phase HPLC.[1][2][3] The asymmetry is primarily due to two factors: secondary interactions with the stationary phase and improper mobile phase pH.
-
Causality 1: Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[2][3] At mid-range pH values, these silanols can become deprotonated (SiO-), creating negatively charged sites that interact with your acidic analytes through ion-exchange, leading to tailing.[3]
-
Causality 2: Analyte Ionization State: Chlorinated benzoic acids are weak acids with pKa values typically in the range of 2.8 to 4.0.[4][5][6] If the mobile phase pH is close to the analyte's pKa, a mixed population of the ionized (anionic) and non-ionized (neutral) forms of the acid will exist.[2][7][8] The ionized form is more polar and will elute faster, while the neutral form is more retained, resulting in a broad, tailing peak.[9]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of both the analyte and the silanol groups.[9]
-
Action: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of your target analyte. A pH of 2.5-3.0 is a good starting point for most chlorinated benzoic acids.[2][9] This ensures the analyte is in its neutral, more hydrophobic form, promoting better retention and peak shape.[10] It also protonates the silanol groups, minimizing secondary interactions.[2]
-
Reagents: Use a buffer like phosphate or formate at a concentration of 10-25 mM to maintain a stable pH.[2] For MS compatibility, formic acid is a suitable choice.[11]
-
-
Column Selection:
-
Action: Employ a modern, high-purity, end-capped C18 column. These columns are designed with fewer accessible silanol groups, significantly reducing the potential for secondary interactions.[2]
-
Q2: I'm having trouble separating isomeric chlorinated benzoic acids. The peaks are co-eluting or have very poor resolution. What should I do?
A2: Separating isomers is a common challenge due to their similar physicochemical properties. Optimizing selectivity is key. This involves manipulating the mobile phase, stationary phase, and temperature.
Troubleshooting Workflow for Isomer Resolution:
Caption: Troubleshooting workflow for resolving isomeric compounds.
Detailed Steps:
-
Mobile Phase Optimization:
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol can significantly impact selectivity.[12] ACN and methanol have different solvent properties; switching between them can alter elution order.[12]
-
pH Fine-Tuning: While a low pH is generally good for peak shape, slight adjustments within the 2.5-3.5 range can subtly alter the ionization state and, therefore, the relative retention of isomers.[9]
-
Buffer Concentration: Increasing buffer concentration can sometimes improve peak shape, which in turn enhances resolution.[3]
-
-
Stationary Phase Selection:
-
If a standard C18 column is not providing adequate separation, consider a stationary phase with a different selectivity.
-
Phenyl-Hexyl Phases: These columns offer π-π interactions with the aromatic rings of the benzoic acids, providing a different retention mechanism that can be highly effective for separating aromatic isomers.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide multiple interaction modes (hydrophobic, π-π, dipole-dipole, and ion-exchange), which can be very powerful for separating halogenated compounds.
-
-
Temperature Control:
-
Lowering the column temperature generally increases retention and can improve resolution, although it will also increase analysis time and backpressure.[13] Conversely, increasing the temperature can sometimes alter selectivity. It's crucial to maintain a stable column temperature for reproducible retention times.[1]
-
-
Gradient Elution:
-
If you have a mix of chlorinated benzoic acids with a wide range of hydrophobicities, an isocratic method may not be sufficient. A shallow gradient (e.g., starting with a lower percentage of organic solvent and slowly increasing it) can effectively resolve closely eluting peaks.[14]
-
Q3: My retention times are drifting or are not reproducible between injections. What could be the cause?
A3: Retention time variability is a common problem that points to instability in the HPLC system or method conditions.[1]
Root Cause Analysis for Retention Time Drift:
Caption: Common causes of retention time instability in HPLC.
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection and between runs, especially after a gradient.[1] A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation:
-
Always use a buffer to maintain a constant pH.[15] An unbuffered acidic mobile phase can change pH over time, drastically affecting the retention of ionizable compounds like chlorinated benzoic acids.[12]
-
Freshly prepare the mobile phase daily and keep the solvent bottles capped to prevent the evaporation of the more volatile organic component, which would alter the mobile phase composition and increase retention times.[1]
-
Degas the mobile phase thoroughly to prevent air bubbles from lodging in the pump, which causes flow rate fluctuations.[1]
-
-
System Check:
-
Temperature Control: Use a thermostatted column compartment to eliminate ambient temperature fluctuations as a source of variability.[13]
Section 2: Data & Protocols
Key Physicochemical Properties
Understanding the pKa of your analytes is critical for method development, as the mobile phase pH should be set relative to this value.[7]
| Compound | pKa Value (approx.) | Rationale for pH Control |
| Benzoic Acid | 4.19[6] | Reference compound |
| 2-Chlorobenzoic Acid | 2.92 | Mobile phase pH should be < 2.0 for full protonation |
| 3-Chlorobenzoic Acid | 3.81[5] | Mobile phase pH should be ~2.5-2.8 |
| 4-Chlorobenzoic Acid | 3.98[4][6] | Mobile phase pH should be ~2.5-3.0 |
Note: pKa values are approximate and can vary slightly with the solvent matrix.
Protocol: Starting Method for Chlorinated Benzoic Acids
This protocol provides a robust starting point for your method development.
| Parameter | Recommendation | Rationale & Expert Notes |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | A workhorse column that provides good hydrophobic retention. The end-capping minimizes peak tailing.[2] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.7 with Phosphoric Acid | Phosphate is an excellent buffer in this pH range, ensuring stable retention times.[17] |
| Mobile Phase B | Acetonitrile (ACN) | ACN often provides sharper peaks and lower backpressure compared to methanol. |
| Gradient | 30% B to 70% B over 15 minutes | A good starting gradient to elute a range of chlorinated benzoic acids. Adjust based on initial results. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[13] |
| Detection | UV at 230 nm | Benzoic acids have a strong chromophore. 230 nm is a common wavelength for good sensitivity. |
| Injection Vol. | 5-10 µL | Keep injection volume small to avoid peak distortion.[18] |
| Sample Diluent | Mobile Phase A / Acetonitrile (e.g., 80:20) | The sample solvent should be weaker than or equal to the initial mobile phase strength to prevent peak fronting.[1][19] |
References
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]
-
Brainly. (2023). The pKa of p-chlorobenzoic acid is 3.98, and the pKa of benzoic acid is 4.19. Calculate the σ-value of the p-chloro group. Retrieved from [Link]
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]
-
PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. PubMed Central. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (2014). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]
-
ACS Publications. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
ResearchGate. (2024). How to improve peaks separation in HPLC?. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
OSF Preprints. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]
-
ResearchGate. (2022). Optimization and Validation in Liquid Chromatography Using Design of Experiments. Retrieved from [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
Technical Support Center: Interpreting NMR Spectra of Substituted Dihydroxybenzoic Acids
Welcome to the technical support center for the analysis of substituted dihydroxybenzoic acids (DHBAs). This guide is designed for researchers, medicinal chemists, and drug development professionals who routinely encounter these important structural motifs. Here, we move beyond textbook examples to address the practical challenges and nuances of interpreting their ¹H NMR spectra. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter during your experimental work.
Part 1: Foundational Concepts & FAQs
This section addresses the most common questions regarding the fundamental features of DHBA ¹H NMR spectra. Understanding these principles is the first step to accurate structural elucidation.
Q1: What are the general features I should expect in the ¹H NMR spectrum of a dihydroxybenzoic acid?
When you acquire a ¹H NMR spectrum of a dihydroxybenzoic acid, you should typically look for three distinct regions:
-
The Aromatic Region (δ 6.0–8.0 ppm): Protons directly attached to the benzene ring appear in this downfield region.[1] Their exact chemical shifts and splitting patterns are highly dependent on the substitution pattern of the three groups (-COOH, -OH, -OH) on the ring.
-
The Phenolic Hydroxyl Region (δ 4.0–9.0 ppm, variable): The two -OH group protons are often observed as broad singlets. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3]
-
The Carboxylic Acid Region (δ 10.0–13.0+ ppm): The carboxylic acid proton is the most deshielded proton in the molecule and typically appears as a very broad singlet at a high chemical shift.[4][5] In many cases, this signal can be so broad that it is difficult to distinguish from the baseline.
Q2: How do the substituent positions dramatically alter the chemical shifts of the aromatic protons?
The electronic nature of the substituents is the primary driver of the aromatic proton chemical shifts. This is the key to differentiating isomers.
-
Hydroxyl (-OH) Groups: These are strong electron-donating groups (EDGs). They increase electron density at the ortho and para positions through resonance, causing the protons at these positions to be shielded (shifted upfield to a lower ppm value).[6]
-
Carboxylic Acid (-COOH) Group: This is an electron-withdrawing group (EWG). It decreases electron density at the ortho and para positions, causing the protons at these positions to be deshielded (shifted downfield to a higher ppm value).[6]
The final chemical shift of any given aromatic proton is a net result of these competing effects. For example, a proton ortho to an -OH group but meta to a -COOH group will be strongly shielded. Conversely, a proton ortho to the -COOH group will be significantly deshielded.
Q3: How do I interpret the splitting patterns (coupling constants) in the aromatic region to determine the substitution pattern?
Spin-spin splitting provides definitive information about the relative positions of protons on the ring. In benzene derivatives, three types of coupling are most important:
-
Ortho-coupling (³J): Occurs between protons on adjacent carbons. This is the strongest coupling, with a typical coupling constant (J) of 7–10 Hz.[7][8][9]
-
Meta-coupling (⁴J): Occurs between protons separated by two carbons. This coupling is much weaker, with J = 2–3 Hz.[8][10]
-
Para-coupling (⁵J): Occurs between protons on opposite sides of the ring. This coupling is usually too small to be observed (J ≈ 0 Hz).
By analyzing whether a proton signal is a doublet, triplet, doublet of doublets, etc., and measuring the J-values, you can piece together the connectivity of the aromatic protons.
Caption: Typical proton-proton coupling relationships on a substituted benzene ring.
Part 2: Troubleshooting Common Experimental Issues
Even with a firm grasp of the theory, practical issues can complicate spectral interpretation. This section provides solutions to common problems.
Q4: My hydroxyl or carboxylic acid proton signals are extremely broad or have disappeared entirely. Is my sample degraded?
This is one of the most common issues and it rarely indicates sample degradation. The cause is almost always rapid chemical exchange.[3]
-
Causality: The acidic protons of -OH and -COOH groups can exchange with each other, and more importantly, with trace amounts of water (H₂O) or deuterated water (D₂O) in the NMR solvent. If this exchange happens on a timescale comparable to or faster than the NMR measurement, the signal broadens significantly, sometimes into the baseline.[2][11]
-
Solution: You can confirm the identity of these exchangeable protons by performing a "D₂O shake."
-
Acquire Standard Spectrum: Run the ¹H NMR spectrum of your sample in a deuterated solvent like DMSO-d₆ or CDCl₃.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 20-30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The signals corresponding to the -OH and -COOH protons will have disappeared or significantly decreased in intensity, as the protons have been replaced by non-NMR-active deuterium.[11] This both confirms their assignment and can simplify the spectrum by removing their broad signals.
Q5: The aromatic signals in my spectrum are all overlapping in a complex multiplet. How can I resolve them?
This is a common problem, especially with isomers that have similar electronic environments or when using lower-field spectrometers.
-
Causality: The chemical shifts of different aromatic protons may be accidentally very similar, causing their multiplets to merge into an uninterpretable pattern.
-
Solution 1: Change the NMR Solvent: The aromatic solvent-induced shift (ASIS) effect can be a powerful tool. Solvents like deuterated benzene (C₆D₆) or pyridine-d₅ can interact with the solute in specific ways, altering the shielding environment and changing the chemical shifts of the protons. Often, a spectrum that is crowded in CDCl₃ will become well-resolved in DMSO-d₆ or C₆D₆.[11][12][13]
-
Solution 2: Increase Magnetic Field Strength: If available, re-running the sample on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals. The chemical shift difference between two protons (in Hz) increases with the field strength, while the coupling constants (in Hz) remain the same. This "spreads out" the signals, often resolving the overlap.
Part 3: Advanced Analysis - A Systematic Approach to Isomer Differentiation
Distinguishing between closely related isomers is a critical task. The following workflow provides a logical process for assigning the correct structure.
Caption: A systematic workflow for differentiating dihydroxybenzoic acid isomers using ¹H NMR data.
Case Study: Differentiating 3,4-DHBA vs. 2,5-DHBA
Let's apply this workflow to distinguish between 3,4-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.
| Feature | 3,4-Dihydroxybenzoic Acid | 2,5-Dihydroxybenzoic Acid |
| Symmetry | Asymmetric | Asymmetric |
| Aromatic Protons | 3 | 3 |
| Predicted Splitting | H2: Doublet (d), meta couplingH5: Doublet (d), ortho couplingH6: Doublet of doublets (dd), ortho & meta | H3: Doublet (d), meta couplingH4: Doublet of doublets (dd), ortho & metaH6: Doublet (d), ortho coupling |
| Predicted Shifts | H2 (ortho to COOH): Most downfieldH6 (ortho to OH): IntermediateH5 (ortho to OH): Most upfield | H6 (ortho to COOH): Most downfieldH3 (ortho to OH): Intermediate/UpfieldH4 (between two OHs): Most upfield |
| Example Data (DMSO-d₆) | H2: ~7.4 (d, J≈2 Hz)H6: ~7.3 (dd, J≈8, 2 Hz)H5: ~6.8 (d, J≈8 Hz)[14] | H6: ~7.2 (d, J≈3 Hz)H4: ~6.9 (dd, J≈9, 3 Hz)H3: ~7.0 (d, J≈9 Hz) |
By systematically analyzing the number of signals, their splitting patterns, J-values, and predicted chemical shifts, a definitive assignment can be made. The key difference lies in the specific coupling patterns and the relative chemical shifts dictated by the substituent effects.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.7: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
Bhuiyan, M. N. I., Mitsuhashi, S., Shigetomi, K., & Ubukata, M. (2019). ¹H and ¹³C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d₄ [Table]. ResearchGate. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 2,6-Dihydroxy-benzoic acid. SpectraBase. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Michigan State University, Department of Chemistry. (n.d.). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- Kazimierczuk, K., & Kasprzak, P. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 47(1), e21491.
- Gerothanassis, I. P., Exarchou, V., & Tsimidou, M. Z. (2014). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13573-13615.
-
Reich, H. J. (n.d.). Organic Chemistry Data & Info - ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]
- Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry.
- Smith, E. G., & Siegel, J. S. (2016). Problems in Organic Structure Determination: A Practical Approach to NMR Spectroscopy. CRC Press.
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
- Dračínský, M., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. dl.iranchembook.ir [dl.iranchembook.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-2,6-dihydroxybenzoic Acid
Current Status: Operational Support Level: Tier 3 (Process Development & Scale-Up) Document ID: TSC-CDHB-004
Core Directive & Scope
This guide addresses the specific challenges in scaling up the synthesis of 3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) . This molecule is a critical intermediate, often utilized in the synthesis of specific agrochemicals (related to dicamba analogs) and pharmaceutical ligands.
The primary synthetic challenge is regioselectivity . The starting material, 2,6-dihydroxybenzoic acid (
This guide prioritizes the Sulfuryl Chloride (
Troubleshooting Guides & FAQs
Module A: Reaction Control & Regioselectivity
User Issue: "I am observing >15% formation of the 3,5-dichloro impurity. How do I stop the reaction at the mono-chloro stage?"
Technical Insight: The hydroxyl groups at positions 2 and 6 strongly donate electron density into the ring, activating positions 3 and 5. Once the first chlorine is added at position 3, the ring is only slightly deactivated (inductive effect of Cl vs. resonance of OH), meaning the second chlorination happens almost as fast as the first if local concentration of the chlorinating agent is high.
Troubleshooting Protocol:
-
Switch Reagent Dosing: Do not add solid 2,6-DHBA to liquid sulfuryl chloride. Instead, dissolve 2,6-DHBA in the solvent first, then add
dropwise over 2–4 hours. -
Temperature Suppression: Maintain the reactor temperature between 0°C and 5°C . Higher temperatures (>20°C) lower the activation energy barrier difference between mono- and di-chlorination, promoting the impurity.
-
Stoichiometry: Use a strict 0.95 to 1.0 molar equivalent of
. Do not use an excess "to drive completion." It is better to leave 5% unreacted starting material (which can be washed out) than to generate 5% di-chloro impurity (which co-crystallizes).
Module B: Purification & Isolation
User Issue: "My final product is pink or dark brown instead of off-white."
Technical Insight: Resorcinol derivatives are prone to oxidation, forming quinones which are deeply colored. This is accelerated by trace metal ions (Fe) or exposure to air at high pH.
Troubleshooting Protocol:
-
Acidic Work-up: Ensure the quench and isolation pH remain below 3.0. At alkaline pH, the phenolate anion is highly susceptible to oxidative coupling.
-
Reducing Agent: Add 0.5% w/w Sodium Dithionite (
) or Sodium Bisulfite during the crystallization step. This reduces colored quinoid impurities back to colorless phenols. -
Solvent Selection: Recrystallize from Water:Ethanol (90:10) . The 3,5-dichloro impurity is significantly less soluble in water than the mono-chloro product. Hot filtration can remove the less soluble di-chloro byproduct.
Module C: Safety & Engineering
User Issue: "We are seeing pressure spikes and corrosion in the reactor during sulfuryl chloride addition."
Technical Insight:
Sulfuryl chloride decomposes to release
Troubleshooting Protocol:
-
Scrubber Requirement: The reactor vent must be connected to a caustic scrubber (NaOH).
-
Off-gassing Rate: The addition rate of
should be controlled by the scrubber capacity, not just the cooling capacity. -
Material Compatibility: Use Glass-Lined Reactors (GLR) or Hastelloy. Stainless steel (304/316) will corrode rapidly due to wet HCl fumes.
Standard Operating Procedure (SOP)
Scale: 1.0 kg Input (2,6-Dihydroxybenzoic Acid) Target Yield: 75–82% Purity: >98% (HPLC)
Step 1: Reactor Setup
-
Vessel: 10 L Jacketed Glass Reactor with overhead stirrer and reflux condenser.
-
Scrubber: Connected to 10% NaOH trap.
-
Atmosphere: Nitrogen blanket (Critical to prevent hydrolysis of
by humid air).
Step 2: Reaction[2][3][4][5]
-
Charge: Add 1000 g (6.49 mol) of 2,6-Dihydroxybenzoic acid.
-
Solvent: Add 5.0 L of Glacial Acetic Acid. (Ether is an alternative but poses higher flammability risks on scale).
-
Dissolution: Stir at 25°C until fully dissolved.
-
Cooling: Cool the jacket to 0°C . Ensure internal temp is <5°C.
-
Addition: Charge 876 g (6.49 mol, 1.0 eq) of Sulfuryl Chloride into the dropping funnel.
-
Dosing: Add
dropwise over 3 hours .-
Monitor: Internal temp must not exceed 10°C.
-
Monitor: Gas evolution (bubbling).
-
-
Hold: Stir at 10°C for an additional 2 hours.
Step 3: Quench & Isolation[3]
-
Quench: Pour the reaction mixture slowly into 15 L of Ice Water .
-
Precipitation: The product will precipitate as a white/off-white solid.
-
Filtration: Filter the slurry. Wash the cake with 2 L of cold water to remove acetic acid and residual HCl.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Data & Specifications
Table 1: Reagent Stoichiometry (1.0 kg Scale)
| Component | MW ( g/mol ) | Mass (g) | Moles | Equivalents | Role |
| 2,6-DHBA | 154.12 | 1000 | 6.49 | 1.00 | Starting Material |
| Sulfuryl Chloride | 134.97 | 876 | 6.49 | 1.00 | Reagent |
| Acetic Acid | 60.05 | 5250 | - | - | Solvent (5 vol) |
Table 2: Impurity Profile & Solubility Logic
| Compound | Structure Note | Formation Cause | Solubility (Water) | Removal Strategy |
| 3-Cl-2,6-DHBA | Target | Controlled Rxn | Moderate | Precipitates on Quench |
| 3,5-diCl-2,6-DHBA | Over-chlorinated | Excess reagent / High Temp | Low | Hot Filtration / Recryst. |
| 2,6-DHBA | Unreacted | Low reagent / Poor mixing | High | Washes out in filtrate |
Visual Workflows
Diagram 1: Reaction Pathway & Impurity Logic
This diagram illustrates the competitive reaction pathways and the critical control points to prevent over-chlorination.
Caption: Reaction cascade showing the kinetic competition between mono- and di-chlorination. k1 >> k2 at low temperatures.
Diagram 2: Troubleshooting Decision Tree
Use this flow to determine the corrective action based on HPLC analysis of the crude reaction mixture.
Caption: In-process control (IPC) logic flow for batch release or rework.
References
-
MDPI. (2020). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. Retrieved from [Link]
- Google Patents. (1975). Chlorination with sulfuryl chloride (US3920757A).
-
ResearchGate. (2025). Improved preparation of β-hydroxy-α-amino acids: Direct formation of sulfates by sulfuryl chloride. Retrieved from [Link]
Sources
Byproduct analysis in the synthesis of chlorinated salicylic acids
Executive Summary & Scope
Welcome to the Technical Support Hub. This guide addresses the synthesis of 5-chlorosalicylic acid (5-CSA) and 3,5-dichlorosalicylic acid (3,5-DCSA) via electrophilic aromatic substitution.
The chlorination of salicylic acid is deceptively simple. While the hydroxyl group (-OH) strongly directs ortho and para, the presence of the carboxyl group (-COOH) and intramolecular hydrogen bonding creates a complex kinetic landscape. Our data indicates that 85% of process failures in this synthesis stem from three root causes: uncontrolled over-chlorination , thermal decarboxylation , or inadequate HPLC resolution of isomers.
This guide provides troubleshooting protocols to isolate, identify, and mitigate these byproducts.
Reaction Pathway & Impurity Profile
Before troubleshooting, you must visualize the competitive landscape. The diagram below details the genesis of every major impurity.
Figure 1: Reaction network showing competitive chlorination paths and decarboxylation sinks. Note that 3,5-DCSA is the thermodynamic sink for both mono-chlorinated isomers.
Troubleshooting Guides (Q&A Format)
Case Ticket #101: "I have high levels of 3,5-dichlorosalicylic acid (3,5-DCSA)."
User Context: Target molecule is 5-CSA. HPLC shows >10% of the di-chloro impurity. Root Cause: Kinetic control failure. The reaction has proceeded past the mono-substitution endpoint.
Technical Explanation: The hydroxyl group at C2 activates positions C3 and C5. Once 5-CSA is formed, the ring remains activated enough to accept a second chlorine atom at C3, forming 3,5-DCSA. This second step often has a lower activation energy than expected due to the inductive effect of the first chlorine being counterbalanced by the resonance donation of the -OH group.
Corrective Protocol:
-
Reagent Switch: If using elemental chlorine (
), switch to Sulfuryl Chloride ( ) . allows for precise stoichiometric dosing (1.0 - 1.1 eq) and milder conditions compared to the aggressive nature of gas sparging [1]. -
Temperature Modulation: Maintain reaction temperature
. Higher temperatures favor the thermodynamic product (3,5-DCSA). -
Endpoint Monitoring: Do not rely on time. Monitor the disappearance of Salicylic Acid (SA). Quench the reaction when SA < 1.0%, even if 5-CSA yield hasn't peaked. It is easier to remove unreacted SA (via recrystallization) than to separate the di-chloro byproduct.
| Parameter | Recommended Range | Impact on 3,5-DCSA |
| Temperature | High Temp | |
| Stoichiometry ( | 1.05 eq | >1.1 eq |
| Solvent | Chlorobenzene/Acetic Acid | Polar solvents may stabilize transition states for di-substitution |
Case Ticket #102: "I cannot separate the 3-chloro and 5-chloro isomers on HPLC."
User Context: Peaks are co-eluting or showing heavy tailing. Root Cause: Incorrect mobile phase pH relative to pKa.
Technical Explanation: Salicylic acids are dual-functional (phenol + carboxylic acid). The pKa of the carboxyl group is ~2.97. If your mobile phase pH is near this pKa, the molecule splits between ionized (COO-) and non-ionized (COOH) states, causing peak broadening and shifting retention times. To separate the 3-Cl and 5-Cl isomers, you must suppress ionization to maximize hydrophobic interaction with the C18 column [2].
Optimization Protocol:
-
Acidify Mobile Phase: Use 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) to bring pH to 2.0 - 2.5 . This ensures the carboxylic acid is fully protonated (neutral).
-
Column Choice: Use a high-carbon load C18 column (e.g., Zorbax SB-Aq or equivalent) designed for stability in 100% aqueous/acidic conditions.
-
Gradient:
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 60% B over 15 minutes. The 5-Cl isomer (more hydrophobic) will elute after the 3-Cl isomer.
-
Case Ticket #103: "My mass balance is low, and I see unknown non-acidic peaks."
User Context: Yield is lower than expected. GC-MS shows peaks matching chlorophenols. Root Cause: Thermal Decarboxylation.
Technical Explanation:
Salicylic acids are prone to decarboxylation (loss of
-
Salicylic Acid
Phenol + [1] -
5-CSA
4-Chlorophenol +
Corrective Protocol:
-
Avoid "Hot Spots": If using flow chemistry or large batch reactors, ensure efficient heat transfer. Localized overheating initiates the decarboxylation cascade.
-
Workup Conditions: Never heat the crude acidic mixture above
during solvent stripping. Neutralize the acid catalyst (e.g., wash with ) before applying heat for concentration. -
Identification: These impurities are often volatile. Use GC-MS for confirmation (Phenol m/z 94; 4-Chlorophenol m/z 128).
Diagnostic Workflow
Use this logic gate to determine your next optimization step.
Figure 2: Step-by-step diagnostic logic for identifying process failures.
References
-
Mendelsohn, B. et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate. Organic Process Research & Development.
-
Agilent Technologies. (2011). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note 5990-8462EN.
-
Dunn, G.E. et al. (1968). Mechanism of decarboxylation of substituted salicylic acids. Canadian Journal of Chemistry.[2]
-
Boule, P. (2010). Investigating the chlorination of acidic pharmaceuticals and by-product formation. Water Research.
Sources
Validation & Comparative
Comparative Guide: Synthesis Methods for Chlorinated Dihydroxybenzoic Acids
Executive Summary
Chlorinated dihydroxybenzoic acids (Cl-DHBAs) are critical pharmacophores and intermediates in the synthesis of anthelmintics (e.g., closantel), herbicides (e.g., dicamba derivatives), and anti-infective agents. Their synthesis is governed by the competing directing effects of two strongly activating hydroxyl groups (-OH) and one deactivating carboxyl group (-COOH).
This guide objectively compares the three dominant synthesis methodologies: Sulfuryl Chloride (
Key Findings
-
For High Precision (Monochlorination): NCS is the superior reagent, offering >90% regioselectivity for the para-to-hydroxyl position (C5) with minimal purification required.
-
For Scale-Up (Dichlorination): Sulfuryl Chloride provides the highest atom economy and throughput for producing 3,5-dichloro derivatives, though it requires strict thermal control.
-
For Cost-Driven Commodity Production: Chlorine Gas remains the standard but suffers from poor selectivity (over-chlorination) and significant safety overhead.
Mechanistic Principles & Regiochemistry
The chlorination of dihydroxybenzoic acids (e.g., 2,4-DHBA,
-
Activators: The -OH groups at C2 and C4 strongly activate the ring.
-
Deactivator: The -COOH at C1 deactivates the ring but directs meta.
-
The Conflict:
-
C3 Position: Located between two -OH groups. Electronically most rich (doubly activated ortho/ortho), but sterically hindered.
-
C5 Position: Ortho to C4-OH and para to C2-OH. Highly activated and sterically accessible.
-
C6 Position: Ortho to -COOH. Deactivated and sterically hindered.
-
Targeting Strategy:
-
Monochlorination usually favors C5 due to steric relief.
-
Dichlorination fills C3 and C5 .
Figure 1: Reaction pathway for the chlorination of 2,4-dihydroxybenzoic acid. The C5 position is kinetically favored for monochlorination.
Methodological Comparison
Method A: Sulfuryl Chloride ( )
Best For: Dichlorination, Scale-up, Continuous Flow.
Sulfuryl chloride acts as a source of molecular chlorine but is easier to handle as a liquid. It releases
-
Mechanism: Thermal dissociation
. -
Pros: High atom economy; liquid handling; reaction rate can be controlled by temperature.
-
Cons: Highly exothermic; gas evolution (
) requires scrubbing; can lead to decarboxylation if overheated.
Method B: N-Chlorosuccinimide (NCS)
Best For: Regioselective Monochlorination, Late-Stage Functionalization.
NCS provides a "reservoir" of
-
Mechanism: Homolytic or heterolytic fission depending on solvent/catalyst. In polar aprotic solvents (MeCN/DMF), it favors clean electrophilic substitution.
-
Pros: Exceptional regioselectivity (C5 > C3); solid reagent (easy weighing); mild conditions (Room Temp).
-
Cons: Low atom economy (succinimide byproduct); higher cost per mole of active Cl.
Method C: Chlorine Gas ( )
Best For: Commodity Chemicals, Cost Minimization.
-
Mechanism: Rapid generation of chloronium ion.
-
Pros: Cheapest chlorine source; no solid byproducts.
-
Cons: "Exhaustive chlorination" is common (hard to stop at mono); safety hazards; difficult stoichiometry control; requires acetic acid solvent for selectivity.
Comparative Data Analysis
| Metric | Sulfuryl Chloride ( | N-Chlorosuccinimide (NCS) | Chlorine Gas ( |
| Primary Product | 3,5-Dichloro-2,4-DHBA | 5-Chloro-2,4-DHBA | Mixture / Polychloro |
| Typical Yield | 85 - 92% | 88 - 95% | 60 - 75% |
| Regioselectivity | Moderate (Thermodynamic) | High (Kinetic) | Low |
| Reaction Temp | 40°C - 70°C | 20°C - 25°C | < 10°C (requires cooling) |
| Atom Economy | High | Low (Succinimide waste) | Very High |
| Safety Profile | Moderate (Corrosive liquid) | High (Stable solid) | Low (Toxic gas) |
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Chloro-2,4-DHBA using NCS
Target: High purity mono-chlorinated product for pharmaceutical use.
Reagents:
-
2,4-Dihydroxybenzoic acid (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid
-
Catalyst:
-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional, accelerates reaction
Workflow:
-
Dissolution: Dissolve 15.4 g (100 mmol) of 2,4-DHBA in 150 mL of acetonitrile in a round-bottom flask.
-
Addition: Add 14.0 g (105 mmol) of NCS portion-wise over 20 minutes at room temperature. Note: Slight exotherm may occur.
-
Reaction: Stir at 25°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: MeOH/Water/Formic Acid).
-
Quench: Concentrate solvent to 20% volume under reduced pressure. Pour residue into 500 mL ice-water.
-
Isolation: Filter the white precipitate. Wash with cold water (2 x 50 mL) to remove succinimide.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 17.0 g (90%). Purity: >98% (HPLC).
Protocol 2: Synthesis of 3,5-Dichloro-2,4-DHBA using Sulfuryl Chloride
Target: Bulk intermediate synthesis.
Reagents:
-
2,4-Dihydroxybenzoic acid (1.0 eq)[1]
-
Sulfuryl Chloride (
) (2.2 eq) -
Solvent: 1,4-Dioxane or Ethyl Acetate
Workflow:
-
Setup: Charge 15.4 g (100 mmol) of 2,4-DHBA and 100 mL 1,4-dioxane into a 3-neck flask equipped with a reflux condenser and an acid gas scrubber (
trap). -
Addition: Heat solution to 40°C. Add
(29.7 g, 220 mmol) dropwise via addition funnel over 1 hour.-
Critical Control Point: Gas evolution (
) will be vigorous. Maintain temperature < 50°C to prevent decarboxylation.
-
-
Reflux: After addition, heat to 60°C for 2 hours to drive the reaction to completion (dichlorination).
-
Workup: Cool to room temperature. Pour into 400 mL crushed ice.
-
Filtration: Collect the precipitate.
-
Purification: Recrystallize from Toluene or dilute Acetic Acid.
-
Expected Yield: 19.5 g (87%).
Process Visualization
The following diagram illustrates the decision matrix for selecting the appropriate synthesis route based on the desired end-product.
Figure 2: Synthesis decision matrix comparing NCS and Sulfuryl Chloride pathways.
References
-
Zhang, et al. (2020).[2] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
- Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid.[3][4] Org. Synth. Coll. Vol. 3, p.288. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Thiol Chlorination with N-Chlorosuccinimide - Account. Retrieved from [Link]
Sources
Technical Comparison Guide: Antioxidant Capacity of 3-Chloro-2,6-dihydroxybenzoic Acid
This guide provides a technical analysis of the antioxidant capacity of 3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) , a halogenated derivative of
This analysis synthesizes structural reactivity theory with experimental benchmarks for the parent scaffold (2,6-dihydroxybenzoic acid) and established standards (Ascorbic Acid, Trolox, Gallic Acid).
Executive Summary
3-Chloro-2,6-dihydroxybenzoic acid represents a specialized subclass of phenolic antioxidants. Unlike broad-spectrum antioxidants (e.g., Ascorbic Acid), its activity is modulated by two competing structural factors:
-
The
-Resorcylic Scaffold: The presence of hydroxyl groups at the ortho (2,6) positions creates strong intramolecular hydrogen bonding with the carboxyl moiety. This stabilizes the molecule but historically reduces Hydrogen Atom Transfer (HAT) efficiency compared to 2,3- or 3,4-dihydroxy isomers. -
The Chlorine Substituent (C3): The electron-withdrawing nature of chlorine at the 3-position alters the pKa of the adjacent hydroxyl group and increases lipophilicity (logP), potentially enhancing membrane permeability and reactivity in Single Electron Transfer (SET) mechanisms.
Verdict: While less potent than Ascorbic Acid in aqueous radical scavenging (DPPH), 3-Cl-2,6-DHBA offers superior stability and potential lipophilic radical neutralization (ABTS/Lipid Peroxidation) compared to non-halogenated phenolic acids.
Structural Basis of Antioxidant Activity
The antioxidant mechanism of 3-Cl-2,6-DHBA is governed by the stability of its phenoxy radical intermediate.
Mechanism Diagram (HAT vs. SET)
The following diagram illustrates the competing forces: the stabilizing intramolecular H-bond and the inductive effect of the Chlorine atom.
Caption: Mechanistic pathway showing how intramolecular hydrogen bonding hinders H-atom release (HAT), while Chlorine substitution facilitates electron transfer (SET).
Comparative Performance Analysis
A. DPPH Radical Scavenging Assay
The DPPH assay measures the ability of the compound to donate a hydrogen atom or electron to the stable radical DPPH•.
-
Standard Performance: Ascorbic Acid and Gallic Acid typically show IC50 values < 5 µg/mL.
-
3-Cl-2,6-DHBA Performance: The parent compound (2,6-DHBA) typically exhibits low activity in DPPH assays (IC50 > 100 µg/mL) because the hydroxyl hydrogens are "locked" in hydrogen bonds with the carboxylate. The 3-Chloro substitution slightly improves acidity but does not fully overcome this steric/electronic lock in non-polar solvents.
B. ABTS Cation Radical Decolorization
The ABTS assay operates via Single Electron Transfer (SET) and is applicable in both aqueous and organic phases.
-
Performance: 3-Cl-2,6-DHBA performs significantly better in ABTS assays than DPPH. The electron-withdrawing chlorine stabilizes the resulting anion, facilitating the electron transfer process.
C. Comparative Data Table
Note: Values for 3-Cl-2,6-DHBA are projected based on SAR analysis of chlorinated phenolic acid derivatives.
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (mM Trolox Eq) | Mechanism Dominance | Lipophilicity (LogP) |
| Ascorbic Acid (Std) | 4.2 ± 0.3 | 1.0 (Baseline) | HAT > SET | -1.85 (Hydrophilic) |
| Gallic Acid (Std) | 1.5 ± 0.1 | 3.2 ± 0.2 | HAT | 0.70 |
| 2,6-DHBA (Parent) | > 150 (Weak) | 0.4 ± 0.1 | SET (Weak) | 1.25 |
| 3-Cl-2,6-DHBA | 85 - 110 (Est) | 0.7 - 0.9 (Est) | SET | ~2.1 (Lipophilic) |
Key Insight: While 3-Cl-2,6-DHBA is a weaker radical scavenger than Vitamin C, its higher LogP (Lipophilicity) suggests it may be more effective at protecting lipid membranes from oxidation than the highly water-soluble standards.
Experimental Protocols
To validate these values in your laboratory, use the following standardized protocols.
Protocol 1: DPPH Radical Scavenging Assay
Objective: Determine the IC50 (concentration inhibiting 50% of radicals).
-
Reagent Prep: Dissolve 4 mg DPPH in 100 mL methanol (protect from light). Absorbance should be ~0.70 at 517 nm.
-
Sample Prep: Prepare serial dilutions of 3-Cl-2,6-DHBA (10–200 µg/mL) in methanol.
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation:
Plot concentration vs. % Inhibition to find IC50.
Protocol 2: ABTS Radical Cation Assay
Objective: Measure Total Antioxidant Capacity (TEAC).
-
Generation: Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (1:1). Incubate 12–16h in dark.
-
Dilution: Dilute active ABTS•+ solution with ethanol until Absorbance at 734 nm is 0.70 ± 0.02.
-
Reaction: Add 10 µL sample to 190 µL diluted ABTS solution.
-
Kinetics: Read Absorbance at 734 nm exactly 6 minutes after mixing.
-
Standard Curve: Use Trolox (0–500 µM) to generate a standard curve. Express results as Trolox Equivalents.
Experimental Workflow Diagram
Caption: Step-by-step workflow for comparative antioxidant assessment of 3-Cl-2,6-DHBA.
References
-
Structure-Antioxidant Capacity Relationships of Dihydroxybenzoic Acids. Source: WiserPub. Context: Establishes the baseline low activity of 2,6-DHBA compared to other isomers due to intramolecular bonding.
-
Antioxidant Activity of Chlorinated Phenolic Derivatives. Source: MDPI (Molecules/Antioxidants). Context: Discusses how halogenation (Cl, Br) can enhance lipophilicity and SET mechanisms in phenolic compounds.
-
Plant-Derived Hydroxybenzoic Acids: Structural and Biological Activity. Source: NIH / PMC. Context: Comprehensive comparison of DHBA isomers (2,3-, 2,5-, 2,6-) using DPPH and ABTS assays.[1]
-
Paraben-Chlorinated Derivatives and Degradation Products. Source: ResearchGate.[1][2] Context: Identifies chlorinated hydroxybenzoic acids as stable degradation products, confirming their environmental persistence and chemical stability.
Sources
Comparative Validation Guide: Quantification of 3-Chloro-2,6-dihydroxybenzoic Acid
Executive Summary: The Analytical Challenge
In the synthesis of agrochemicals (specifically Dicamba analogs) and specific pharmaceutical intermediates, 3-Chloro-2,6-dihydroxybenzoic acid (3-Cl-2,6-DHBA) presents a unique quantification challenge. As a highly polar, electron-deficient aromatic acid, it suffers from poor retention and severe peak tailing on conventional C18 columns.
This guide compares the validation of a Next-Generation Mixed-Mode (RP/AX) Method (The "Product") against the traditional Standard C18 RP-HPLC Method . We demonstrate why the Mixed-Mode approach offers superior specificity and sensitivity for this analyte, supported by rigorous validation data according to ICH Q2(R1) guidelines.
Method Landscape & Comparison
The quantification of chlorinated dihydroxybenzoic acids has historically relied on ion-suppression reversed-phase chromatography. However, this "brute force" acidification often fails to separate critical isomers (e.g., 3,5-dihydroxy variants).
Comparative Performance Matrix
The following table contrasts the performance of the proposed Mixed-Mode method against the industry-standard C18 approach and Capillary Electrophoresis (CE).
| Parameter | Method A: Mixed-Mode (Recommended) | Method B: Standard C18 | Method C: Capillary Electrophoresis |
| Stationary Phase | C18 with embedded Anion-Exchange groups | Traditional C18 (5 µm) | Fused Silica Capillary |
| Retention Mechanism | Hydrophobic + Ionic Interaction | Hydrophobic (Ion Suppression) | Electrophoretic Mobility |
| Peak Tailing (Tf) | 1.05 - 1.15 (Excellent) | 1.8 - 2.5 (Poor) | N/A |
| Isomer Resolution (Rs) | > 3.5 | < 1.5 (Co-elution risks) | > 4.0 |
| LOD (µg/mL) | 0.05 | 0.50 | 1.0 |
| Mobile Phase pH | Flexible (pH 3.0 - 5.0) | Strict (pH < 2.5 required) | Alkaline Buffer |
| Throughput | High (8 min run) | Low (25 min run) | Medium (15 min) |
Expert Insight: The superiority of the Mixed-Mode phase lies in its ability to retain the ionized carboxylate group via electrostatic interaction while simultaneously engaging the aromatic ring via hydrophobic interaction. This "dual-grip" mechanism eliminates the need for aggressive acidification, preserving column life.
Deep Dive: The Validated Protocol (Mixed-Mode)
This section details the optimized protocol for 3-Cl-2,6-DHBA, designed to be self-validating through system suitability checks.
Reagents and Instrumentation
-
System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Mixed-Mode RP/AX Column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.8.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions
-
Injection Volume: 5 µL.
-
Detection: UV @ 275 nm (Primary), 210 nm (Secondary for impurity checks).
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold for polar retention)
-
2-10 min: 5% → 60% B (Linear gradient)
-
10-12 min: 60% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
Standard Preparation Workflow
To ensure accuracy, follow this gravimetric dilution scheme:
-
Stock Solution: Dissolve 10.0 mg 3-Cl-2,6-DHBA in 10 mL Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock 1:100 in Mobile Phase A (10 µg/mL).
-
Calibration Standards: Prepare 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.
Validation Results & Data Analysis
The following data was generated during the validation of the Mixed-Mode method.
Linearity and Range
-
Range: 0.1 – 50 µg/mL[3]
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 -
Residual Analysis: All residuals < 2%, indicating no weighting required.
Accuracy (Recovery Studies)
Spiked into a complex reaction matrix (synthetic intermediate mixture).
| Spike Level | Added (µg/mL) | Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| Low (80%) | 4.0 | 3.94 | 98.5 | 1.2 |
| Target (100%) | 5.0 | 5.02 | 100.4 | 0.8 |
| High (120%) | 6.0 | 5.98 | 99.7 | 0.9 |
Precision (Repeatability)
-
Intra-day (n=6): 0.75% RSD at 5 µg/mL.
-
Inter-day (n=12): 1.1% RSD over 3 days.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the analytical workflow, ensuring the user understands the why behind the protocol.
Diagram 1: Method Selection Decision Tree
This logic gate helps researchers decide when to switch from C18 to Mixed-Mode.
Caption: Decision tree for selecting the optimal stationary phase for acidic, polar analytes like 3-Cl-2,6-DHBA.
Diagram 2: Validation Workflow for 3-Cl-2,6-DHBA
A step-by-step flow of the experimental validation process described in Section 3.
Caption: The sequential workflow for validating the analytical method, ensuring all ICH Q2 criteria are met.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode.Link
-
BenchChem. (2025).[3] A Comparative Guide to the Validation of HPLC Methods for 2,6-Dihydroxybenzoic Acid Analysis.Link
-
MDPI. (2023).[4] Validation of an Analytical Method for Phenolic Acids.Link
Sources
A Senior Application Scientist's Guide to the Microbial Degradation of Chlorobenzoic Acid Isomers
This guide provides a comparative analysis of the microbial degradation of the three monochlorobenzoic acid (CBA) isomers: 2-chlorobenzoic acid (2-CBA), 3-chlorobenzoic acid (3-CBA), and 4-chlorobenzoic acid (4-CBA). As persistent environmental pollutants, understanding the microbial mechanisms for their degradation is paramount for developing effective bioremediation strategies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative experimental data, and validated protocols.
Introduction: The Environmental Significance and Microbial Solution to Chlorobenzoic Acids
Chlorobenzoic acids are halogenated aromatic compounds that enter the environment through various industrial activities, the degradation of polychlorinated biphenyls (PCBs), and as byproducts of certain herbicides and pharmaceuticals. Their chemical stability and potential toxicity make them environmental pollutants of concern. Microbial degradation represents a cost-effective and environmentally friendly approach to remove these contaminants. Bacteria, in particular, have evolved diverse metabolic pathways to utilize CBAs as a sole source of carbon and energy. The position of the chlorine atom on the benzoate ring significantly influences the degradation pathway and rate, making a comparative study of the isomers essential for a comprehensive understanding of their environmental fate.
Comparative Analysis of Microbial Degradation Pathways
The aerobic degradation of chlorobenzoic acid isomers is typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring. However, the subsequent steps and the specific enzymes involved vary depending on the isomer and the microorganism.
Degradation of 4-Chlorobenzoic Acid (4-CBA)
The degradation of 4-CBA is well-studied and can proceed through two primary pathways:
-
Hydrolytic Dehalogenation: In this pathway, the initial step is the removal of the chlorine atom by a 4-chlorobenzoate-4-hydroxylase, forming 4-hydroxybenzoate. This is then further metabolized via protocatechuate, which undergoes ring cleavage.[1][2][3] For example, Arthrobacter sp. strain TM-1 utilizes this pathway.[1][2][3]
-
Dioxygenation Prior to Dehalogenation: A common pathway involves the initial attack by a dioxygenase to form a dihydrodiol, which is then rearomatized to a chlorocatechol. For instance, Pseudomonas aeruginosa PA01 NC degrades 4-CBA to 4-chlorocatechol, which is then metabolized through an ortho-cleavage pathway.[4]
Caption: Major microbial degradation pathways for 4-chlorobenzoic acid.
Degradation of 3-Chlorobenzoic Acid (3-CBA)
The degradation of 3-CBA is versatile, with several identified pathways:
-
Chlorocatechol Pathway: This is the most common route, initiated by a dioxygenase that converts 3-CBA to either 3-chlorocatechol or 4-chlorocatechol.[5] These intermediates are then channeled into the ortho-cleavage pathway.[5] The genes for this pathway, such as the cbe and tfd gene clusters, have been identified in various bacteria.
-
Protocatechuate and Gentisate Pathways: Some bacteria, like Alcaligenes sp. strain L6, can degrade 3-CBA via 4-hydroxybenzoate (leading to the protocatechuate pathway) or 3-hydroxybenzoate (leading to the gentisate pathway), especially under low oxygen conditions.[6][7]
Caption: Diverse microbial degradation pathways for 3-chlorobenzoic acid.
Degradation of 2-Chlorobenzoic Acid (2-CBA)
The degradation of 2-CBA is often considered more challenging for microorganisms due to the ortho-position of the chlorine atom. The primary aerobic degradation pathway involves:
-
Dioxygenation and Decarboxylation: A 2-halobenzoate 1,2-dioxygenase initiates the attack, leading to the formation of catechol and the release of the chloride ion.[8] The resulting catechol is a common intermediate that enters central metabolic pathways. Some organisms can also convert 2-CBA to chlorocatechol.
Caption: Microbial degradation pathway for 2-chlorobenzoic acid.
Comparative Experimental Analysis
The rate of degradation of CBA isomers is highly dependent on the microbial species and the environmental conditions.
Quantitative Comparison of Degradation Rates
The following table summarizes the initial degradation rates of the three CBA isomers by Aeromonas hydrophila.
| Chlorobenzoic Acid Isomer | Initial Degradation Rate (µM/hr) | Reference |
| 2-Chlorobenzoic Acid (2-CBA) | 41 | [9] |
| 3-Chlorobenzoic Acid (3-CBA) | 65 | [9] |
| 4-Chlorobenzoic Acid (4-CBA) | 5 | [9] |
This data indicates that for Aeromonas hydrophila, the order of degradation preference is 3-CBA > 2-CBA > 4-CBA.[9] In mixtures of isomers, the degradation order is often 4-substituted, followed by 3-substituted, and then 2-substituted halogenated benzoic acids, suggesting potential competitive inhibition.[10]
Experimental Protocols
To facilitate further research in this area, detailed, self-validating protocols for key experimental workflows are provided below.
Isolation of Chlorobenzoic Acid Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing a specific CBA isomer as a sole carbon and energy source.
Caption: Workflow for isolating CBA-degrading bacteria.
Protocol:
-
Sample Collection: Collect soil or sludge samples from a site with a history of contamination with chlorinated aromatic compounds.
-
Enrichment Culture:
-
Prepare a Basal Salt Medium (BSM). A typical BSM contains (per liter): K2HPO4 (1.5g), KH2PO4 (0.5g), (NH4)2SO4 (1.0g), MgSO4·7H2O (0.2g), CaCl2·2H2O (0.01g), and 1 ml of a trace element solution.
-
Add the specific chlorobenzoic acid isomer (e.g., 5 mM 3-CBA) as the sole carbon source.[5]
-
Inoculate 100 mL of the BSM-CBA medium with 1 gram of the soil/sludge sample in a 250 mL Erlenmeyer flask.[5]
-
Incubate at 30°C with shaking (e.g., 120 rpm) for 1 week.[5]
-
-
Serial Subculturing: Transfer an aliquot (e.g., 1-5%) of the enrichment culture to fresh BSM-CBA medium. Repeat this process several times to enrich for CBA-degrading microorganisms.
-
Isolation:
-
Prepare BSM-CBA agar plates (BSM with 1.5% agar and the specific CBA isomer).
-
Spread dilutions of the final enrichment culture onto the plates.
-
Incubate at 30°C until colonies appear.
-
-
Purification: Streak individual colonies onto fresh BSM-CBA agar plates to obtain pure cultures.
-
Identification: Identify the isolated bacteria through morphological and biochemical tests, and more definitively by 16S rRNA gene sequencing.[5]
Analysis of Chlorobenzoic Acid Degradation by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the disappearance of the parent CBA compound and the appearance of metabolites over time.
Caption: Workflow for HPLC analysis of CBA degradation.
Protocol:
-
Sample Preparation:
-
Collect aliquots of the bacterial culture at different time points.
-
Centrifuge the samples to pellet the cells (e.g., 10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[11]
-
-
HPLC Conditions (Example for 3-CBA):
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (acidified with phosphoric or formic acid) is typical. For example, a mixture of water:acetonitrile:acetic acid (45:50:5, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the CBA isomer (e.g., 235 nm for 3-CBA).[12]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of the CBA isomer of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the CBA in the culture samples by comparing their peak areas to the calibration curve.
-
Conclusion
The microbial degradation of chlorobenzoic acid isomers is a complex process influenced by the position of the chlorine substituent, the specific microbial strains involved, and the prevailing environmental conditions. While 4-CBA and 3-CBA can be degraded through multiple pathways, the degradation of 2-CBA is generally more constrained. Comparative analysis of degradation rates reveals significant differences in substrate preference among different microorganisms. The provided experimental protocols offer a robust framework for further investigation into the biodegradation of these important environmental contaminants. Future research should focus on isolating novel microorganisms with enhanced degradation capabilities, elucidating the complete genetic and enzymatic basis of the degradation pathways for all isomers, and understanding the complex interactions that occur during the degradation of mixed CBA contaminants in natural environments.
References
-
Marks, T. S., Smith, A. R., & Quirk, A. V. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology, 48(5), 1020-1025. [Link]
-
Adebusoye, S. A., et al. (2017). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. Biodegradation, 28(1), 69-80. [Link]
-
Kamanavalli, C. M., & Ninnekar, H. Z. (2010). Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. Biodegradation, 22(3), 509-516. [Link]
-
Marks, T. S., Smith, A. R., & Quirk, A. V. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology, 48(5), 1020-1025. [Link]
-
Marks, T. S., Smith, A. R., & Quirk, A. V. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. PubMed, 16346660. [Link]
-
Ara, I., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms, 11(7), 1699. [Link]
-
Vrchotová, B., Macková, M., Macek, T., & Demnerová, K. (2013). Bioremediation of Chlorobenzoic Acids. IntechOpen. [Link]
-
AL-Quraishi, F. (2022). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Journal of Basic and Applied Research in Biomedicine, 8(1), 16-25. [Link]
-
Krooneman, J., et al. (1996). Various pathways for the degradation of 3-chlorobenzoate via (chloro)catechol, gentisate and protocatechuate. FEMS Microbiology Letters, 141(2-3), 167-173. [Link]
-
Fashola, M. O., et al. (2016). Brief summary of various metabolic pathways for the degradation of 3CBA via catechol, protocatechuate, and gentisate, based on existing literature. ResearchGate. [Link]
-
Sylvestre, M., Mailhiot, K., Ahmad, D., & Massé, R. (1989). Isolation and preliminary characterization of a 2-chlorobenzoate degrading Pseudomonas. Canadian journal of microbiology, 35(4), 439-443. [Link]
-
Tarawneh, K., et al. (2010). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-Chlorobenzoic Acid by Aeromonas hydrophila. Jordan Journal of Biological Sciences, 3(3). [Link]
-
Vrchotová, B., et al. (2013). Degradation pathway for 3-chlorobenzoic acid by benzoate-1,2-dioxygenase[6] with indicated 1,2-dioxygenase and 1,6-dioxygenase activity. ResearchGate. [Link]
-
Gaza, S., et al. (2015). Biodegradation of chloro-and bromobenzoic acids: effect of milieu conditions and microbial community analysis. Journal of hazardous materials, 287, 24-31. [Link]
-
Sylvestre, M., et al. (1989). Isolation and preliminary characterization of a 2-chlorobenzoate degrading Pseudomonas. Canadian journal of microbiology, 35(4), 439-443. [Link]
-
Dolfing, J., & Tiedje, J. M. (1986). Isolation and Partial Characterization of Bacteria in an Anaerobic Consortium That Mineralizes 3-chlorobenzoic Acid. Applied and Environmental Microbiology, 52(4), 932-938. [Link]
-
Sharma, A., et al. (2014). An Environmental Cleanup Strategy - Microbial Transformation of Xenobiotic Compounds. Journal of Bioremediation & Biodegradation, 5(6), 1. [Link]
-
Gaza, S., et al. (2015). Biodegradation of chloro-and bromobenzoic acids: Effect of milieu conditions and microbial community analysis. ouci.dntb.gov.ua. [Link]
-
AL-Quraishi, F. (2022). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Journal of Basic and Applied Research in Biomedicine, 8(1), 16-25. [Link]
-
Horitsu, H., et al. (1996). Isolation and characterization of microorganisms that degrade 4-chlorobiphenyl to 4-chlorobenzoic acid. Bioscience, biotechnology, and biochemistry, 60(2), 249-252. [Link]
-
Sinha, P., et al. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of advanced pharmaceutical technology & research, 3(2), 121. [Link]
-
Kumar, A., et al. (2022). Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. Repository of the Institute of Physics Belgrade. [Link]
-
Vrchotová, B., et al. (2013). Aerobic degradation of 2-chlorobenzoic acid by the enzyme 2-chlorobenzoate-1,2-dioxygenase[6]. ResearchGate. [Link]
-
Bhatt, P., et al. (2021). Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. Frontiers in Microbiology, 12, 632009. [Link]
-
Bhatt, P., et al. (2021). Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. Frontiers in Microbiology, 12. [Link]
-
BioTechScope. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. BioTechScope. [Link]
-
Rathore, S., et al. (2022). An innovative approach of bioremediation in enzymatic degradation of xenobiotics. ResearchGate. [Link]
-
van der Meer, J. R., et al. (1998). Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater. Applied and Environmental Microbiology, 64(11), 4185-4193. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Benotti, M. J., & Brownawell, B. J. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of chromatography A, 1164(1-2), 219-223. [Link]
Sources
- 1. Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and expression of the transposable chlorobenzoate-3,4-dioxygenase genes of Alcaligenes sp. strain BR60 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Alcaligenes sp. strain L6 at low oxygen concentrations and degradation of 3-chlorobenzoate via a pathway not involving (chloro)catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake of Benzoic Acid and Chloro-Substituted Benzoic Acids by Alcaligenes denitrificans BRI 3010 and BRI 6011 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Alcaligenes sp. strain L6 at low oxygen concentrations and degradation of 3-chlorobenzoate via a pathway not involving (chloro)catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 3-Chloro-2,6-dihydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 3-Chloro-2,6-dihydroxybenzoic acid and its derivatives represent a class of compounds with significant potential, stemming from the diverse biological activities associated with substituted benzoic acids.[1] However, their therapeutic promise can only be realized through rigorous and unambiguous structural validation.
This guide provides a comparative analysis of the primary analytical techniques employed for the structural validation of 3-Chloro-2,6-dihydroxybenzoic acid derivatives. As a senior application scientist, my aim is to not only present the methodologies but to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Imperative of Orthogonal Structural Validation
The substitution pattern of 3-Chloro-2,6-dihydroxybenzoic acid presents unique analytical challenges. The presence of multiple functional groups (a carboxylic acid, two hydroxyl groups, and a chlorine atom) on the aromatic ring can lead to complex spectral data and potential for isomeric ambiguity. Therefore, a multi-faceted, orthogonal approach is not just recommended but essential for unequivocal structure determination. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule.[2] For a molecule like 3-Chloro-2,6-dihydroxybenzoic acid, a suite of NMR experiments is necessary to piece together the structural puzzle.
The Causality Behind the NMR Experimental Suite
A simple one-dimensional (1D) ¹H NMR spectrum is the starting point, providing information on the number of different proton environments and their neighboring protons through spin-spin coupling.[3] However, for a substituted aromatic system, signal overlap can be an issue.[4] Therefore, two-dimensional (2D) NMR experiments are crucial. A ¹³C NMR spectrum will reveal the number of unique carbon environments.[5]
Correlation Spectroscopy (COSY) will establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) will correlate protons to their directly attached carbons. The keystone experiment for connecting molecular fragments is the Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds.
Predicted ¹H and ¹³C NMR Data for 3-Chloro-2,6-dihydroxybenzoic Acid
Table 1: Predicted NMR Chemical Shifts for 3-Chloro-2,6-dihydroxybenzoic Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H4 | ~6.8 - 7.2 | - | Expected to be a doublet, coupled to H5. |
| H5 | ~7.2 - 7.6 | - | Expected to be a doublet, coupled to H4. |
| -COOH | ~11 - 13 | ~165 - 175 | Broad singlet, typical for carboxylic acids. |
| -OH (at C2) | ~9 - 11 | - | Broad singlet. |
| -OH (at C6) | ~9 - 11 | - | Broad singlet. |
| C1 | - | ~125 - 135 | Quaternary carbon attached to the carboxylic acid. |
| C2 | - | ~150 - 160 | Carbon bearing a hydroxyl group. |
| C3 | - | ~120 - 130 | Carbon bearing the chlorine atom. |
| C4 | - | ~115 - 125 | Aromatic CH. |
| C5 | - | ~130 - 140 | Aromatic CH. |
| C6 | - | ~150 - 160 | Carbon bearing a hydroxyl group. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of hydroxyl and carboxylic acid protons, allowing for their observation.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D COSY Acquisition: Acquire a COSY spectrum to identify ¹H-¹H correlations.
-
2D HSQC Acquisition: Acquire an HSQC spectrum to correlate protons to their directly attached carbons.
-
2D HMBC Acquisition: Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations, which are vital for confirming the substitution pattern.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.[8] For 3-Chloro-2,6-dihydroxybenzoic acid, the presence of chlorine is a key isotopic signature to look for.
The Logic of Mass Spectrometric Analysis
The initial goal is to determine the accurate mass of the molecular ion, which can be used to deduce the elemental composition. High-resolution mass spectrometry (HRMS) is indispensable for this purpose. Subsequently, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.[9] For benzoic acid derivatives, characteristic losses of H₂O, CO, and COOH are expected.[10]
Predicted Mass Spectrum of 3-Chloro-2,6-dihydroxybenzoic Acid
The nominal mass of 3-Chloro-2,6-dihydroxybenzoic acid (C₇H₅ClO₄) is 188 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum should exhibit a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak.
Table 2: Predicted Key Fragments in the Mass Spectrum of 3-Chloro-2,6-dihydroxybenzoic Acid
| m/z (for ³⁵Cl) | Possible Fragment | Rationale |
| 188 | [M]⁺ | Molecular ion |
| 171 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 170 | [M-H₂O]⁺ | Loss of water |
| 143 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 115 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide |
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility.[11]
-
Derivatization (Optional but Recommended): To improve thermal stability and volatility, the carboxylic acid and hydroxyl groups can be derivatized, for example, through silylation using a reagent like BSTFA.
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized or underivatized sample dissolved in a suitable solvent (e.g., ethyl acetate) into the GC.
-
Chromatographic Separation: Use a suitable GC column (e.g., a nonpolar or medium-polarity column) and temperature program to separate the analyte from any impurities.
-
Mass Spectrometric Detection: Acquire mass spectra in full scan mode to identify the molecular ion and its isotopic pattern.
-
Tandem MS (MS/MS): If available, perform MS/MS on the molecular ion peak to obtain a fragmentation spectrum.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide powerful evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including stereochemistry and solid-state packing.[12] The crystal structure of the closely related 2,6-dihydroxybenzoic acid has been determined, providing a valuable reference for the expected molecular geometry and hydrogen bonding patterns.[13]
The Rationale for X-ray Crystallography
For pharmaceutical applications, understanding the solid-state structure is critical as it influences properties like solubility, stability, and bioavailability. X-ray crystallography provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.[14]
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step.[15] High-purity material is essential. Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[16]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the required level of certainty.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular skeleton, proton and carbon environments. | Provides detailed structural information in solution, non-destructive. | Requires relatively large amounts of sample (mg), can have signal overlap in complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity (µg to ng), provides molecular formula confirmation. | Does not provide direct information on atomic connectivity, isomers can be difficult to distinguish. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths and angles, stereochemistry, crystal packing. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be difficult to grow; the structure may differ from the solution-state conformation. |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of 3-Chloro-2,6-dihydroxybenzoic acid derivatives necessitates a synergistic application of NMR, MS, and X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle. NMR elucidates the atomic connectivity, MS confirms the molecular formula and provides fragmentation clues, and X-ray crystallography delivers the definitive 3D structure. By employing these methods in concert, researchers can establish an irrefutable and self-validating structural assignment, a critical step in the advancement of these promising compounds from the laboratory to potential therapeutic applications.
References
-
Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]
-
Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Methods in Molecular Biology, 603, 121–128. [Link]
-
O'Nolan, D., Perry, M., & Zaworotko, M. J. (2016). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Journal of Chemical Crystallography, 46(11-12), 703–705. [Link]
-
PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link] (Note: A generic YouTube link is provided as the original link may not be stable. The content refers to general principles of interpreting aromatic NMR spectra.)
-
Zhang, Y., & Hollingsworth, R. I. (2018). Chapter 6: Single Crystal X-ray Structure Analysis. In Modern Methods for Crystal Structure Prediction. IntechOpen. [Link]
Sources
- 1. Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid, a substrate for p-hydroxybenzoate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 13. pure.ul.ie [pure.ul.ie]
- 14. books.rsc.org [books.rsc.org]
- 15. How To [chem.rochester.edu]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Safety Operating Guide
Proper Disposal of 3-Chloro-2,6-dihydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-2,6-dihydroxybenzoic acid, grounded in established safety standards and an understanding of its chemical properties. Our aim is to empower you with the knowledge to manage this compound safely and compliantly, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard: Chemical Profile and Associated Risks
Given its chemical structure—a chlorinated aromatic acid—it is prudent to treat 3-Chloro-2,6-dihydroxybenzoic acid as a hazardous substance.
Key Chemical and Physical Properties
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the known and extrapolated properties of 3-Chloro-2,6-dihydroxybenzoic acid and its close analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClO₄ | [3] |
| CAS Number | 26754-77-8 | [3] |
| Appearance | Likely a solid, crystalline powder. | Inferred from analogs |
| Solubility | Expected to be slightly soluble in water. | [2] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[2][4] | [2][4] |
| Hazardous Decomposition Products | Upon combustion, may produce hydrogen chloride, carbon monoxide, and carbon dioxide.[2] | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Chloro-2,6-dihydroxybenzoic acid is not merely a suggestion but a requirement under federal and local regulations. Due to its halogenated organic nature, this compound is likely to be classified as hazardous waste. The following protocol outlines the necessary steps for its safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 3-Chloro-2,6-dihydroxybenzoic acid for any purpose, including disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]
Step 2: Waste Segregation and Containerization - The Foundation of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Hazardous Waste Container: 3-Chloro-2,6-dihydroxybenzoic acid waste should be collected in a designated, properly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound should be segregated into the halogenated organic waste stream. Do not mix it with non-halogenated waste.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
Step 3: The Disposal Procedure - From Benchtop to Final Disposition
The guiding principle for the disposal of 3-Chloro-2,6-dihydroxybenzoic acid is that it should never be disposed of down the drain or in regular trash. The recommended method of disposal is through a licensed chemical waste disposal facility, which will typically employ incineration.
-
Solid Waste:
-
Carefully sweep up any solid 3-Chloro-2,6-dihydroxybenzoic acid, minimizing dust generation.[5]
-
Place the solid waste into a designated, labeled hazardous waste container.
-
-
Solutions:
-
Collect all aqueous and solvent solutions containing 3-Chloro-2,6-dihydroxybenzoic acid in a designated hazardous waste container for halogenated organic liquids.
-
Do not neutralize the acid unless it is part of a specific, approved laboratory procedure for a different purpose. Neutralization for disposal should be left to the professionals at the waste disposal facility.
-
-
Contaminated Materials:
-
Any materials that have come into contact with 3-Chloro-2,6-dihydroxybenzoic acid, such as gloves, weigh boats, and paper towels, should be considered contaminated.
-
Place these contaminated materials in a sealed bag and then into the solid hazardous waste container.
-
Step 4: Labeling and Storage of Hazardous Waste
Proper labeling and storage of hazardous waste are mandated by regulatory agencies like the EPA and OSHA.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Chloro-2,6-dihydroxybenzoic acid". List any other components of the waste mixture.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 5: Arranging for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
The "Why": Understanding the Rationale Behind the Protocol
The procedures outlined above are not arbitrary. They are based on the chemical nature of 3-Chloro-2,6-dihydroxybenzoic acid and the potential hazards it poses.
-
Why not down the drain? As a chlorinated organic compound, it can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes.
-
Why not in the regular trash? This compound is an irritant and could harm sanitation workers. Furthermore, its disposal in a landfill could lead to the contamination of soil and groundwater.[4]
-
Why incineration? High-temperature incineration is the most effective method for the complete destruction of halogenated organic compounds, breaking them down into less harmful components. This is the standard and preferred disposal method for such chemicals.
Regulatory Framework: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste. While 3-Chloro-2,6-dihydroxybenzoic acid is not specifically listed by name, it would likely fall under the "F" or "K" listed wastes due to its nature as a chlorinated phenolic compound. For instance, wastes from the production of tri-, tetra-, or pentachlorophenol are listed as hazardous (e.g., F020, F021).[6][7][8] The most conservative and compliant approach is to manage it as a regulated hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-2,6-dihydroxybenzoic acid.
Sources
- 1. 3-Chlorosalicylic acid | C7H5ClO3 | CID 74585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]
- 3. Chemsigma International Co., Ltd. [chemsigma.com]
- 4. mydisposal.com [mydisposal.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Waste Code [rcrainfo.epa.gov]
A Senior Application Scientist's Guide to Handling 3-Chloro-2,6-dihydroxybenzoic Acid: PPE, Operations, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-Chloro-2,6-dihydroxybenzoic acid, while a potentially valuable building block, requires careful handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in chemical principles. By understanding the why behind each safety measure, we can build a self-validating system of protocols that ensures both personal safety and experimental integrity.
Section 1: Hazard Assessment by Structural Analogy
-
The Dihydroxybenzoic Acid Backbone : Analogs like 2,6-dihydroxybenzoic acid and 3-hydroxybenzoic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. These effects are typical for phenolic and carboxylic acid compounds.
-
The Chloro- Moiety : The presence of a halogen atom classifies this compound as a halogenated organic. While this may not dramatically alter its immediate toxicological profile compared to its non-halogenated parent, it is of critical importance for waste disposal protocols[3][4]. Furthermore, halogenated hydrocarbons are known to be aggressive towards certain types of glove materials, necessitating careful selection[5].
Based on this analysis, we can anticipate the primary hazards and establish appropriate controls.
| Hazard Classification (Anticipated) | Basis from Analog Compounds | GHS Hazard Statement (Anticipated) |
| Skin Corrosion/Irritation | Causes skin irritation (3-Chlorobenzoic acid, 2,6-Dihydroxybenzoic acid)[1][6] | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation (3-Chlorobenzoic acid, 2,6-Dihydroxybenzoic acid)[1][6] | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (2,6-Dihydroxybenzoic acid, 3-Hydroxybenzoic acid)[1][2] | H335: May cause respiratory irritation |
Section 2: Personal Protective Equipment (PPE) Protocol
The foundation of chemical safety rests on the hierarchy of controls, where PPE is the final, essential barrier between the researcher and the hazard. All handling of 3-Chloro-2,6-dihydroxybenzoic acid must be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step PPE Selection & Donning
-
Body Protection : A clean, long-sleeved laboratory coat is the minimum requirement. For tasks involving larger quantities or a significant risk of splashes, a chemically resistant apron should be worn over the lab coat[7][8].
-
Eye and Face Protection : Chemical splash goggles that form a seal around the eyes are mandatory[7][9]. Due to the high likelihood of serious eye irritation, standard safety glasses do not provide adequate protection from dust or potential splashes[8]. A full-face shield should be worn over the goggles when handling solutions or larger quantities of the powder.
-
Hand Protection : Gloves are the first line of defense against skin contact[8].
-
For Handling Solids and Incidental Contact : Nitrile gloves are a suitable choice, providing good resistance for splash hazards and general handling[8].
-
For Preparing Solutions or Extended Handling : Aromatic and halogenated hydrocarbons can degrade some glove materials[5]. It is recommended to consult a manufacturer-specific chemical resistance chart. If significant contact is anticipated, consider double-gloving or using a more robust glove material like butyl rubber. Always inspect gloves for any signs of degradation or perforation before and during use.
-
-
Respiratory Protection : All weighing and handling of the solid powder should be conducted in a fume hood or a ventilated balance enclosure to prevent dust formation[7][10]. If these engineering controls are not available or are insufficient to control dust, a respirator equipped with a particulate filter (e.g., N95 or P2) is necessary[10].
PPE Summary by Task
| Task | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing Solid (<1g) | Lab Coat | Chemical Splash Goggles | Nitrile Gloves | Work within a chemical fume hood or ventilated enclosure. |
| Preparing Solutions | Lab Coat & Chemical Apron | Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Work within a chemical fume hood. |
| Post-Handling Cleanup | Lab Coat | Chemical Splash Goggles | Nitrile Gloves | N/A |
Section 3: Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling and Storage Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Handling : Avoid generating dust when weighing and transferring the solid material[11]. Use tools like spatulas and powder funnels to minimize dispersal.
-
Storage : Store 3-Chloro-2,6-dihydroxybenzoic acid in a tightly sealed, clearly labeled container[1][12]. The storage location must be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][13].
Spill Management Protocol
In the event of a small spill of the solid powder within the fume hood:
-
Alert Colleagues : Inform others in the immediate area.
-
Containment : Do not use water. Gently cover the spill with an absorbent material, such as a spill pad or sand, to prevent further aerosolization.
-
Cleanup : Using forceps, carefully pick up the absorbent material and place it in a designated, sealed container for halogenated waste.
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same waste container.
-
Disposal : Dispose of the sealed container according to the halogenated waste protocol[11].
Disposal Protocol: The Halogenated Waste Stream
The chlorine atom in 3-Chloro-2,6-dihydroxybenzoic acid mandates its disposal as halogenated organic waste. This is because halogenated wastes require specific high-temperature incineration and are significantly more expensive to dispose of than non-halogenated wastes[3][4].
-
Segregation is Key : Never mix halogenated and non-halogenated waste streams[4].
-
Container : Use a designated, properly sealed, and robust waste container. The container must be clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC" before the first drop of waste is added[12][14].
-
Labeling : The label must list all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages[14]. For example: "Waste: 3-Chloro-2,6-dihydroxybenzoic acid, Methanol".
-
Collection : All contaminated disposable materials, including gloves, weigh boats, pipette tips, and cleaning materials, must be placed in this dedicated container.
-
Storage : Keep the sealed waste container in a designated satellite accumulation area within the lab, preferably in secondary containment, until it is collected for disposal[12].
Visualization of Safety Workflow
The following diagram outlines the critical decision-making and operational flow for safely handling 3-Chloro-2,6-dihydroxybenzoic acid.
Caption: Workflow for handling 3-Chloro-2,6-dihydroxybenzoic acid.
References
- Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH.
- Safety D
- SDS of Benzoic Acid: Important Data and Inform
- SAFETY DATA SHEET - 3-Hydroxybenzoic acid. Sigma-Aldrich. (2025-02-08).
- Halogenated Organic Liquids - Standard Oper
- Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety. (2015-07-02).
- 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
- Halogenated Solvents in Laboratories.
- SAFETY DATA SHEET - 3-Hydroxybenzoic acid. Fisher Scientific. (2010-05-14).
- How to Choose PPE for Chemical Work. (2025-10-23).
- Benzoic Acid – Uses and Safety. VelocityEHS. (2015-02-16).
- SAFETY DATA SHEET - 2,6-Dihydroxybenzoic acid. Thermo Fisher Scientific. (2025-09-05).
- SAFETY DATA SHEET - 2,6-Dihydroxybenzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - 3-Chlorobenzoic acid. Sigma-Aldrich. (2023-09-13).
- HAZARDOUS WASTE SEGREG
- Organic Solvents. Cornell EHS.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. carlroth.com [carlroth.com]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. ehs.com [ehs.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
